Allo-aca (TFA)
Description
BenchChem offers high-quality Allo-aca (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allo-aca (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C50H76F3N13O17 |
|---|---|
Molecular Weight |
1188.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1 |
InChI Key |
RXSGEFCZRUFXLM-LJOVWZGLSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Allo-aca (TFA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allo-aca (TFA) is a synthetic peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). By competitively binding to the receptor, Allo-aca effectively blocks leptin-induced signaling pathways, thereby inhibiting the diverse physiological and pathological processes mediated by this adipokine. This technical guide provides an in-depth exploration of the mechanism of action of Allo-aca, presenting key quantitative data, summarizing experimental methodologies, and visualizing the intricate signaling cascades involved.
Core Mechanism of Action: Leptin Receptor Antagonism
Allo-aca is a leptin peptidomimetic designed to antagonize the leptin receptor.[1][2] Its primary mechanism of action is the competitive inhibition of leptin binding to its receptor, ObR.[3] This blockade prevents the conformational changes in the receptor necessary for the initiation of downstream intracellular signaling. The remarkable in vivo activity of Allo-aca is attributed to its exceptionally tight binding to the leptin receptor binding domain.[3]
The antagonism of the leptin receptor by Allo-aca has been demonstrated to inhibit a range of leptin-induced cellular responses, including proliferation, migration, and angiogenesis.[1][4][5] This makes Allo-aca a valuable tool for studying the roles of leptin in various physiological and disease contexts, and a potential therapeutic candidate for conditions driven by excessive leptin signaling, such as certain types of cancer and ophthalmic diseases.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of Allo-aca (TFA).
Table 1: In Vitro Efficacy of Allo-aca (TFA)
| Parameter | Cell Line | Effect | Value | Reference |
| IC50 | MCF-7 (Breast Cancer) | Inhibition of leptin-induced proliferation | 200 pM | [1] |
| Effective Concentration | MDA-MB-231 (Breast Cancer) | Inhibition of leptin-induced proliferation | 50 pM | [1] |
| Effective Concentration | RF/6A and BCE (Ocular Endothelial Cells) | Reduction of VEGF-dependent leptin mRNA expression | 250 nmol/L | [4] |
| Effective Concentration | RF/6A (Retinal Endothelial Cells) | Inhibition of VEGF-induced chemotaxis and chemokinesis | 100–250 nmol/L | [4] |
Table 2: In Vivo Efficacy of Allo-aca (TFA) in an MDA-MB-231 Orthotopic Mouse Xenograft Model
| Dose | Administration Route | Effect | Metric | Value | Reference |
| 0.1 mg/kg/day | Subcutaneous | Increased average survival time | Days | 24 | [1] |
| 1 mg/kg/day | Subcutaneous | Increased average survival time | Days | 28.1 | [1] |
| Untreated Control | - | Average survival time | Days | 15.4 | [1] |
Table 3: Binding Affinity of Allo-aca to the Human Leptin Receptor
| Parameter | Description | Value | Reference |
| k_a | Association rate constant | 5 x 10(5) M(-1) s(-1) | [3] |
| k_diss | Dissociation rate constant | 1.5 x 10(-4) s(-1) | [3] |
Key Signaling Pathways Modulated by Allo-aca (TFA)
Allo-aca exerts its effects by inhibiting the activation of several key signaling pathways downstream of the leptin receptor. The binding of leptin to ObR typically triggers the activation of the Janus kinase 2 (JAK2), which in turn phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Allo-aca, by preventing the initial ligand-receptor interaction, effectively abrogates the activation of these pathways.
Inhibition of the JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling route for leptin. Upon leptin binding, JAK2 phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3), which then dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival. An analog of Allo-aca, d-Ser, has been shown to inhibit the leptin-induced phosphorylation of JAK2 and STAT3.
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway, crucial for cell growth and survival, is also activated by leptin. Allo-aca's analog, d-Ser, has been demonstrated to inhibit the leptin-induced activation of this pathway.
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway, which regulates cell proliferation and differentiation, is another target of leptin signaling. The inhibitory action of Allo-aca's analog, d-Ser, extends to this pathway as well.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature. These descriptions are intended to provide an overview of the experimental approaches used to characterize the mechanism of action of Allo-aca (TFA).
Cell Proliferation Assay
-
Objective: To determine the effect of Allo-aca on leptin-induced cancer cell proliferation.
-
Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cells.
-
Methodology Summary:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a serum-free medium for 24 hours to synchronize the cells.
-
Cells are then treated with leptin in the presence or absence of varying concentrations of Allo-aca.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to untreated controls. The IC50 value is determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of Allo-aca in a mouse model of triple-negative breast cancer.
-
Animal Model: Female athymic nude mice.
-
Methodology Summary:
-
MDA-MB-231 cells are injected into the mammary fat pad of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Allo-aca is administered subcutaneously at specified doses (e.g., 0.1 and 1 mg/kg/day).
-
Tumor growth is monitored regularly by caliper measurements.
-
The primary endpoint is overall survival, and the survival times of the different treatment groups are compared.
-
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics of Allo-aca to the human leptin receptor.
-
Methodology Summary:
-
A biotin-labeled version of Allo-aca is immobilized on a streptavidin-coated sensor chip.
-
The leptin receptor binding domain is flowed over the chip surface at various concentrations.
-
The association and dissociation of the receptor to and from the immobilized Allo-aca are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
The association rate constant (ka) and dissociation rate constant (kdiss) are calculated from the sensorgrams, and the equilibrium dissociation constant (KD) is determined (KD = kdiss/ka).
-
Conclusion
Allo-aca (TFA) is a potent and specific leptin receptor antagonist that effectively blocks leptin-induced signaling through the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Its high binding affinity for the leptin receptor translates to significant in vitro and in vivo efficacy in preclinical models of cancer and other diseases. The data and methodologies summarized in this guide provide a comprehensive overview of the mechanism of action of Allo-aca, highlighting its potential as a valuable research tool and a promising therapeutic candidate. Further investigation into its clinical applications is warranted.
References
- 1. Efficacy of a leptin receptor antagonist peptide in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 5. Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
Allo-aca Peptide: A Technical Guide for Researchers
An In-depth Analysis of the Structure, Sequence, and Therapeutic Potential of a Potent Leptin Receptor Antagonist
Abstract
The allo-aca peptide has emerged as a significant research tool and a promising therapeutic candidate due to its potent and specific antagonism of the leptin receptor (ObR). This technical guide provides a comprehensive overview of the allo-aca peptide, detailing its structure, sequence, and mechanism of action. It includes a compilation of key quantitative data, detailed experimental protocols, and a visual representation of its impact on intracellular signaling pathways, intended for researchers, scientists, and professionals in drug development.
Introduction
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance, neuroendocrine function, and metabolism. However, aberrant leptin signaling has been implicated in the pathophysiology of various diseases, including cancer and ophthalmic neovascularization. The development of effective leptin receptor antagonists is therefore of significant interest. Allo-aca is a designer peptidomimetic that has demonstrated remarkable efficacy in blocking leptin-induced cellular responses, exhibiting picomolar activities in various cellular systems.[1] This document serves as a technical resource on the allo-aca peptide.
Allo-aca Peptide: Structure and Sequence
Allo-aca is a short, synthetic peptidomimetic designed as a potent antagonist of the leptin receptor.[2] Its sequence incorporates non-natural amino acids to enhance stability and activity.
Sequence: H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂[2]
Structural Features:
-
alloThr (allo-Threonine): A non-proteinogenic stereoisomer of threonine.
-
Nva (Norvaline): An analog of the amino acid valine.
-
Aca (ε-aminocaproic acid): A non-proteinogenic amino acid that acts as a linker.
A biotinylated version of allo-aca has also been synthesized for experimental purposes, with the following sequence: H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-Lys(biotin)-NH₂.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the allo-aca peptide, providing insights into its biological activity and pharmacokinetic profile.
Table 1: In Vitro Biological Activity of Allo-aca
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Leptin-induced proliferation) | MCF-7 | 200 pM | [4] |
| Inhibition of leptin-induced proliferation | MDA-MB-231 | 50 pM | [4] |
| Inhibition of VEGF-dependent leptin mRNA expression | RF/6A and BCE cells | 250 nmol/L | [2][4] |
| Anti-proliferation activity | Chronic myeloid leukemia cell line | Picomolar range | [1][3] |
Table 2: Leptin Receptor Binding Kinetics of Biotinylated Allo-aca
| Parameter | Value | Reference |
| Association rate constant (kₐ) | 5 x 10⁵ M⁻¹s⁻¹ | [1][3] |
| Dissociation rate constant (kₑₓᵢₜ) | 1.5 x 10⁻⁴ s⁻¹ | [1][3] |
Table 3: Pharmacokinetic Properties of Allo-aca
| Parameter | Medium | Value | Reference |
| Half-life | Pooled human serum | < 30 minutes | [1][3] |
| Half-life | Bovine vitreous fluid | > 2 hours | [1][3] |
| Half-life | Human tears | 10 hours | [1][3] |
| Cₘₐₓ (in mouse plasma) | - | 8.9 µg/mL at 5 minutes | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the allo-aca peptide, based on published literature.
Solid-Phase Peptide Synthesis of Allo-aca
The allo-aca peptide is synthesized using solid-phase methods.[3]
Materials:
-
TentaGel S-Ram-Fmoc resin
-
Fmoc-protected amino acids (including Fmoc-alloThr-OH, Fmoc-Nva-OH, and Fmoc-Aca-OH)
-
Acylating amino acids
-
Microwave-assisted peptide synthesizer (e.g., CEM Liberty) or automated peptide synthesizer (e.g., Protein Technologies PS3)
-
Reagents for Fmoc deprotection, coupling, and cleavage.
Protocol:
-
The peptide chain is assembled on a TentaGel S-Ram-Fmoc resin.
-
Fmoc chemistry is used throughout the synthesis.
-
A 4-molar excess of the acylating amino acids is used for coupling reactions.
-
For the biotinylated analog, the C-terminal lysine is incorporated as Fmoc-Lys(Dde)-OH. The Dde protecting group is removed with 2% hydrazine, followed by overnight coupling of biotin.
-
Following chain assembly, the peptide is cleaved from the resin and purified.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the assessment of allo-aca's pharmacokinetic profile in mice.[5]
Subjects:
-
Female CD-1 mice (20 g)
Protocol:
-
Allo-aca is dissolved in sterile saline solution at a concentration of 0.2 mg/mL.
-
Each mouse is inoculated subcutaneously with 40 µg of the peptide (2 mg/kg total body weight).
-
Blood samples (approximately 50 µL) are collected from the tail vein at 0, 2, 5, 10, 30, 60, 120, and 240 minutes post-administration into serum separator tubes containing EDTA.
-
Peptide concentrations in the plasma samples are quantified using a combination of nanohigh-performance liquid chromatography and mass spectrometry.
Signaling Pathway Inhibition by Allo-aca
Allo-aca exerts its antagonistic effects by blocking leptin-induced intracellular signaling pathways. The peptide has been shown to inhibit several key pathways, including JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[6]
Caption: Allo-aca inhibits leptin-induced signaling pathways.
Conclusion
Allo-aca is a well-characterized leptin receptor antagonist with potent in vitro and in vivo activity. Its unique structure and sequence contribute to its high affinity for the leptin receptor and its ability to effectively block downstream signaling. The data and protocols presented in this guide provide a valuable resource for researchers investigating leptin signaling and for those involved in the development of novel therapeutics targeting the leptin pathway. Further research into analogs of allo-aca, such as the peripherally restricted d-Ser, may lead to the development of even more targeted and effective treatments for a range of diseases.[6]
References
- 1. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Allo-aca Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allo-aca is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR). This document provides a comprehensive overview of the discovery, development, and mechanism of action of Allo-aca. It includes a summary of its in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental protocols for its synthesis and evaluation. Furthermore, this guide elucidates the key signaling pathways modulated by Allo-aca through detailed diagrams, offering a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery.
Introduction
Leptin, a pleiotropic hormone primarily secreted by adipocytes, plays a crucial role in the regulation of energy homeostasis. However, emerging evidence has implicated leptin in various pathological processes, including tumorigenesis and angiogenesis. The leptin receptor, ObR, is frequently overexpressed in several cancer types, and its activation by leptin can promote cell proliferation, migration, and survival. Consequently, the development of potent and specific ObR antagonists has become a promising therapeutic strategy. Allo-aca emerged from these efforts as a novel peptidomimetic with high affinity and selectivity for ObR, effectively blocking leptin-induced signaling.
Discovery and Physicochemical Properties
Allo-aca is a synthetically designed peptide analog. Its structure is optimized for potent antagonism of the human leptin receptor.
Table 1: Physicochemical Properties of Allo-aca
| Property | Value |
| Molecular Formula | C44H81N13O11 |
| Molecular Weight | 976.2 g/mol |
| Sequence | H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 |
| Purity | >95% (typically ≥99.82%) |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
In Vitro Efficacy
Allo-aca has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines that overexpress the leptin receptor.
Table 2: In Vitro Activity of Allo-aca
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | 50 pM | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Proliferation Assay | 200 pM | [1] |
| K562 | Chronic Myeloid Leukemia | Proliferation Assay | - | |
| RF/6A | Retinal Endothelial Cells | Chemotaxis and Chemokinesis | 100-250 nmol/L | [1] |
| RF/6A and BCE | Retinal and Corneal Endothelial Cells | VEGF-induced Leptin mRNA Expression | 250 nmol/L | [1] |
In Vivo Efficacy and Pharmacokinetics
In vivo studies have corroborated the anti-tumor and anti-angiogenic potential of Allo-aca in various animal models.
Table 3: In Vivo Efficacy of Allo-aca
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| MDA-MB-231 Orthotopic Mouse Xenograft | Triple-Negative Breast Cancer | 0.1 and 1 mg/kg/day, subcutaneous | Significantly extended average survival time from 15.4 days to 24 and 28.1 days, respectively. | [1] |
| Rat Laser-Induced Choroidal Neovascularization | Ophthalmic Neoangiogenesis | 5 µ g/eye , intravitreal | Significantly reduced pathological vascularization, with efficacy similar to an anti-VEGF antibody. |
Table 4: Pharmacokinetic Parameters of Allo-aca
| Parameter | Value | Animal Model | Reference |
| Half-life (Human Serum) | < 30 minutes | In vitro | |
| Half-life (Mouse Plasma) | Undetectable beyond 30 minutes | CD-1 Mice | |
| Cmax | 8.9 µg/mL (at 5 minutes) | CD-1 Mice (2 mg/kg, s.c.) | |
| Half-life (Bovine Vitreous Fluid) | > 2 hours | In vitro | |
| Half-life (Human Tears) | ~10 hours | In vitro |
Table 5: Binding Kinetics of Allo-aca to Human Leptin Receptor (Surface Plasmon Resonance)
| Parameter | Value | Reference |
| Association Rate Constant (ka) | 5 x 105 M-1s-1 | |
| Dissociation Rate Constant (kdiss) | 1.5 x 10-4 s-1 |
Mechanism of Action: Signaling Pathway Modulation
Allo-aca exerts its biological effects by competitively inhibiting the binding of leptin to the ObR, thereby blocking the activation of downstream signaling cascades crucial for cell growth, proliferation, and survival. The primary pathways affected are the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.
Caption: Allo-aca competitively inhibits leptin binding to ObR, blocking downstream signaling.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Allo-aca is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.
Materials:
-
Fmoc-protected amino acids (including Fmoc-allo-Thr-OH and Fmoc-Aca-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Aca-OH) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the Allo-aca sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized Allo-aca using mass spectrometry and analytical HPLC.
Caption: Solid-phase synthesis workflow for Allo-aca peptide.
In Vitro Cell Proliferation Assay (MTT Assay)
Materials:
-
MDA-MB-231 or MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Allo-aca stock solution
-
Leptin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Allo-aca for 1 hour. Then, add leptin (e.g., 50 ng/mL) to the respective wells and incubate for 48-72 hours. Include appropriate controls (untreated, leptin only).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of Allo-aca.
Western Blot Analysis
Materials:
-
MDA-MB-231 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells with Allo-aca and/or leptin as described for the proliferation assay. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
In Vivo Orthotopic Xenograft Mouse Model
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
MDA-MB-231 cells
-
Matrigel
-
Allo-aca solution for injection
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Resuspend MDA-MB-231 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Inject the cell suspension into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Allo-aca or vehicle control subcutaneously daily.
-
Endpoint: Monitor the mice for tumor growth and overall health. Euthanize the mice when the tumors reach the predetermined endpoint or if the mice show signs of distress.
-
Analysis: Excise the tumors and other organs for further analysis (e.g., histology, western blot).
Caption: Workflow for the in vivo orthotopic xenograft mouse model.
Conclusion
Allo-aca is a promising leptin receptor antagonist with potent in vitro and in vivo anti-cancer and anti-angiogenic activities. Its ability to specifically block leptin-mediated signaling pathways highlights its therapeutic potential in leptin-dependent pathologies. This technical guide provides a comprehensive resource for researchers interested in further investigating the biological activities and therapeutic applications of Allo-aca. The detailed protocols and pathway diagrams serve as a foundation for future studies aimed at elucidating its full clinical potential.
References
In Vivo Applications of Allo-aca, a Potent Leptin Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vivo studies utilizing Allo-aca, a peptidomimetic antagonist of the leptin receptor. Allo-aca has emerged as a critical tool in elucidating the physiological and pathological roles of leptin, with significant therapeutic potential in oncology and metabolic diseases. This document synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Findings at a Glance
Allo-aca has demonstrated significant efficacy in various in vivo models, effectively blocking leptin signaling.[1] Notably, it has been shown to extend survival in cancer models and reduce hypertension in a model of polygenic obesity.[1][2] Despite a short plasma half-life, its potent in vivo activity is attributed to its exceptionally tight binding to the leptin receptor.[3]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative data from representative in vivo studies investigating the efficacy and pharmacokinetics of Allo-aca.
Table 1: Efficacy of Allo-aca in a Triple-Negative Breast Cancer Xenograft Model
| Parameter | Control | Allo-aca (0.1 mg/kg/day) | Allo-aca (1 mg/kg/day) |
| Animal Model | MDA-MB-231 orthotopic mouse xenograft | MDA-MB-231 orthotopic mouse xenograft | MDA-MB-231 orthotopic mouse xenograft |
| Administration | Subcutaneous | Subcutaneous | Subcutaneous |
| Average Survival | 15.4 days | 24 days | 28.1 days |
| Data from Otvos L Jr, et al. Eur J Cancer. 2011.[1] |
Table 2: Effects of Allo-aca on Mean Arterial Pressure in a Model of Polygenic Obesity
| Parameter | Baseline | Allo-aca Treatment |
| Animal Model | Male New Zealand Obese (NZO) mice | Male New Zealand Obese (NZO) mice |
| Dosage | N/A | 0.2 mg/kg, twice daily |
| Administration | N/A | Subcutaneous |
| Mean Arterial Pressure (light phase) | 134.9 ± 3.1 mmHg | 124.9 ± 5.7 mmHg |
| Body Weight | No significant change | No significant change |
| Food Intake | No significant change | No significant change |
| Data from You et al. Front Physiol. 2021.[2] |
Table 3: Pharmacokinetic Profile of Allo-aca in CD-1 Mice
| Parameter | Value |
| Animal Model | Female CD-1 mice |
| Dosage | 2 mg/kg |
| Administration | Subcutaneous |
| Cmax (Peak Plasma Concentration) | 8.9 µg/mL |
| Time to Cmax | 5 minutes |
| Detection Limit | Undetectable beyond 1 hour |
| Receptor Binding (ka) | 5 x 10(5) M(-1) s(-1) |
| Receptor Dissociation (kdiss) | 1.5 x 10(-4) s(-1) |
| Data from Otvos L Jr, et al. Amino Acids. 2014.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo research. The following are protocols for key experiments cited in this guide.
Triple-Negative Breast Cancer Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of human cancer cells.
-
Cell Line: MDA-MB-231 human breast cancer cells, which are triple-negative (ER-, PR-, HER2-), are cultured under standard conditions.
-
Tumor Implantation: A suspension of MDA-MB-231 cells (typically 1-5 x 10^6 cells in sterile PBS or Matrigel) is injected orthotopically into the mammary fat pad of the mice.
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
Allo-aca is dissolved in a sterile vehicle (e.g., saline).
-
The antagonist is administered subcutaneously daily at doses of 0.1 mg/kg and 1 mg/kg. The control group receives vehicle injections.[1]
-
-
Endpoint Measurement:
-
Tumor growth is monitored regularly (e.g., 2-3 times per week) using calipers to measure tumor dimensions (length and width). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The primary endpoint is survival, with euthanasia performed when tumors reach a predetermined size or if the animal shows signs of distress.
-
Hypertension in a Polygenic Obesity Mouse Model
-
Animal Model: Male New Zealand Obese (NZO) mice, a model of polygenic obesity and hypertension, are used.[2]
-
Blood Pressure Measurement:
-
For continuous and accurate blood pressure monitoring, mice are surgically implanted with telemetry transmitters. The catheter of the transmitter is inserted into an artery (e.g., carotid or femoral artery), and the transmitter body is placed subcutaneously.
-
Mice are allowed to recover from surgery for at least one week before baseline blood pressure recordings are taken.[2]
-
-
Treatment Protocol:
-
Data Collection and Analysis:
-
Blood pressure and heart rate are continuously recorded via the telemetry system.
-
Data is typically analyzed for specific periods, such as the light phase (inactive period for mice) and dark phase (active period).
-
Body weight and food intake are monitored throughout the study to assess metabolic effects.[2]
-
Pharmacokinetic Study
-
Animal Model: Female CD-1 mice are commonly used for pharmacokinetic studies due to their genetic homogeneity.[4]
-
Drug Administration:
-
Sample Collection:
-
Analysis:
-
The concentration of Allo-aca in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
The pharmacokinetic parameters, including Cmax, Tmax, and half-life, are then calculated from the concentration-time data.
-
Visualizing the Molecular and Experimental Landscape
Leptin Signaling Pathway and Allo-aca Antagonism
Leptin exerts its effects by binding to the long form of the leptin receptor (ObR), which activates several downstream signaling cascades, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.[5] Allo-aca acts as a competitive antagonist, binding to the leptin receptor and preventing the initiation of these downstream signals.
Caption: Leptin signaling cascade and the inhibitory action of Allo-aca.
General Experimental Workflow for In Vivo Allo-aca Studies
The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of Allo-aca.
Caption: A generalized workflow for in vivo experiments with Allo-aca.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Allo-aca
For Researchers, Scientists, and Drug Development Professionals
Introduction: Allo-aca is a potent and specific peptide mimetic that acts as an antagonist to the leptin receptor (ObR).[1] It functions by blocking leptin signaling and has demonstrated efficacy in various in vitro and in vivo models, including those for cancer and ophthalmic neoangiogenesis.[1][2] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Allo-aca, detailed experimental protocols, and visualizations of its mechanism of action.
Pharmacokinetics (PK)
The pharmacokinetic profile of Allo-aca is characterized by rapid absorption and a short serum half-life, which is compensated by its exceptionally tight binding to the leptin receptor.[3][4][5]
Absorption and Distribution: Following subcutaneous administration in mice, Allo-aca is rapidly absorbed, reaching peak plasma concentration within 5 minutes.[3][4][5] One study noted that a 2 mg/kg subcutaneous injection in CD-1 mice resulted in a maximum concentration (Cmax) of 8.9 µg/mL at 5 minutes, which corresponds to approximately 22% of the injected dose being present in circulation.[3][4][5] While it has a short duration in the bloodstream, its ability to cross the blood-brain barrier has been noted.[6] An analog, d-Ser, was developed to restrict distribution to the periphery.[6]
Metabolism and Excretion: Allo-aca is susceptible to rapid decomposition in serum. In pooled human serum, the peptide decomposed within 30 minutes.[3][4][5] Correspondingly, in pharmacokinetic studies in mice, it was undetectable in plasma one hour after subcutaneous administration.[3][4] The half-life can be extended in other biological fluids, such as bovine vitreous fluid (over 2 hours) and human tears (10 hours), suggesting potential for localized ophthalmic therapies.[4][5]
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose & Route | Value | Source |
| Tmax (Time to Peak Concentration) | CD-1 Mouse | 2 mg/kg, SC | 5 minutes | [3][4] |
| Cmax (Peak Concentration) | CD-1 Mouse | 2 mg/kg, SC | 8.9 µg/mL | [4][5] |
| Serum Decomposition Time | Human (in vitro) | N/A | < 30 minutes | [3][4][5] |
| Time to Undetectable Levels | Mouse | 2 mg/kg, SC | > 1 hour | [3] |
| Half-life (Bovine Vitreous Fluid) | Bovine (in vitro) | N/A | > 2 hours | [4][5] |
| Half-life (Human Tears) | Human (in vitro) | N/A | 10 hours | [4][5] |
Experimental Protocol: Murine Pharmacokinetic Analysis
This protocol outlines the methodology for determining the pharmacokinetic profile of Allo-aca in mice following subcutaneous injection.
-
Animal Model: CD-1 mice are used for the study.
-
Dosing: Allo-aca is administered via subcutaneous injection at a dose of 2 mg/kg.
-
Sample Collection: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 2, 5, 10, 30, and 60 minutes) post-injection. To obtain sufficient volume, blood from three animals may be pooled at each time point.[3]
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Quantification: The concentration of Allo-aca in plasma samples is quantified using a combination of nano-high performance liquid chromatography (nano-HPLC) and mass spectrometry (MS).[3]
-
Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
Pharmacodynamics (PD)
Allo-aca exerts its effects by acting as a direct antagonist at the leptin receptor (ObR), thereby inhibiting the downstream signaling pathways activated by leptin. This antagonism has been shown to suppress cell proliferation, migration, and angiogenesis.[1][2][6]
Mechanism of Action: Leptin binding to its receptor (ObR) typically activates several intracellular signaling cascades, including the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[6] These pathways are crucial for cell growth, proliferation, and survival. Allo-aca competitively blocks leptin from binding to ObR, thus preventing the activation of these downstream effectors.[2][6] This inhibition has been demonstrated to reduce the proliferation of various cancer cell lines and suppress VEGF-induced angiogenic effects.[1][2][6]
Quantitative Pharmacodynamic Data
| Parameter | Cell Line / Model | Effect | Value | Source |
| IC50 | MCF-7 (Breast Cancer) | Inhibition of leptin-induced proliferation | 200 pM | [1] |
| Effective Concentration | MDA-MB-231 (Breast Cancer) | Inhibition of leptin-induced proliferation | 50 pM | [1] |
| Effective Concentration | RF/6A & BCE (Endothelial) | Reduction of VEGF-dependent effects | 100-250 nmol/L | [2] |
| Binding Affinity (ka) | Human Leptin Receptor | Association rate | 5 x 10^5 M^-1 s^-1 | [5] |
| Binding Affinity (kdiss) | Human Leptin Receptor | Dissociation rate | 1.5 x 10^-4 s^-1 | [5] |
| Receptor Half-Life | Human Leptin Receptor | Duration of binding | 110 minutes | [3] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of Allo-aca on cancer cells.
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media until they reach approximately 80% confluency.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Allo-aca. A positive control (leptin-induced proliferation) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a period of 24-72 hours to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT or BrdU assay, which measures metabolic activity or DNA synthesis, respectively.
-
Data Analysis: The absorbance is read using a plate reader. The results are expressed as a percentage of the control, and the IC50 value (the concentration of Allo-aca that inhibits 50% of cell proliferation) is calculated from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Solubility of Allo-aca (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aca (TFA), a potent and specific leptin receptor antagonist peptide, has garnered significant interest in various research fields, including oncology and ophthalmology.[1][2] As a peptidomimetic, it effectively blocks leptin signaling and its downstream effects in numerous in vitro and in vivo models.[1][2] This technical guide provides a comprehensive overview of the stability and solubility properties of Allo-aca (TFA), along with detailed experimental protocols and an exploration of its mechanism of action. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical Structure and Properties
Allo-aca is a synthetic peptide with the sequence {H-allo}-TE-{Nva}-VALSR-{Aca}-NH2. The trifluoroacetic acid (TFA) salt form is commonly used. The non-standard amino acid residues are:
-
{H-allo} : Allo-Threonine
-
{Nva} : Norvaline
-
{Aca} : 6-Aminocaproic acid
The molecular formula of the TFA salt is C50H76F3N13O17, and its molecular weight is 1188.21 g/mol .[3]
Solubility Properties
The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. While specific quantitative solubility data for Allo-aca (TFA) across a range of pH values and in various organic solvents is not extensively published, general principles of peptide solubility can be applied. A supplier, MedChemExpress, indicates that Allo-aca is soluble in DMSO and water at 50 mg/mL, noting that ultrasonic treatment may be necessary and that hygroscopic DMSO can impact solubility.[1]
General Guidelines for Solubilizing Allo-aca (TFA)
Based on its amino acid composition, Allo-aca is a basic peptide. To determine this, a charge is assigned to each acidic and basic residue at a neutral pH.
-
Acidic residues (-1): Glutamic acid (E) and the C-terminal carboxyl group.
-
Basic residues (+1): Arginine (R) and the N-terminal amino group.
Following this, Allo-aca has a net positive charge, categorizing it as a basic peptide. For such peptides, the following solubilization strategy is recommended:
-
Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.
-
Acidic Conditions: If solubility in water is limited, the addition of a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.
Solubility Testing Protocol
A general protocol for testing the solubility of a peptide like Allo-aca (TFA) is outlined below. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.
Table 1: General Peptide Solubility Testing Protocol
| Step | Procedure | Notes |
| 1 | Sample Preparation | Weigh a small, precise amount of lyophilized Allo-aca (TFA) powder. |
| 2 | Initial Solvent Addition | Add a small volume of the primary solvent to be tested (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL). |
| 3 | Agitation | Vortex or sonicate the sample to aid dissolution. |
| 4 | Visual Inspection | Observe the solution for any visible particles. A clear solution indicates complete solubility at that concentration. |
| 5 | pH Adjustment (if necessary) | If the peptide is not soluble in water, add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves. |
| 6 | Organic Solvent (if necessary) | If the peptide remains insoluble, use a minimal amount of an organic solvent (e.g., DMSO) to dissolve it, then slowly add the aqueous buffer of choice to the desired concentration. |
Experimental Workflow for Solubility Testing
Caption: Workflow for determining Allo-aca (TFA) solubility.
Stability Properties
The stability of Allo-aca (TFA) is a critical consideration for its storage and experimental use. As a peptide, it is susceptible to degradation through hydrolysis, oxidation, and enzymatic cleavage.
Storage and Handling
For long-term storage, lyophilized Allo-aca (TFA) should be kept at -20°C or -80°C.[4] Once in solution, it is recommended to aliquot the peptide and store it at -20°C to avoid repeated freeze-thaw cycles.[4] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month.[5]
In Vitro and In Vivo Stability
A key study on the biochemical properties of Allo-aca revealed its stability in various biological fluids.
-
Human Serum: Allo-aca decomposes within 30 minutes in pooled human serum.[6]
-
Mouse Plasma: In pharmacokinetic studies, the peptide was undetectable beyond 30 minutes in mouse plasma.[6]
-
Bovine Vitreous Fluid: The half-life was extended to over 2 hours.[6]
-
Human Tears: The half-life was significantly longer, at 10 hours.[6]
This differential stability suggests that the enzymatic environment plays a significant role in the degradation of Allo-aca.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific forced degradation data for Allo-aca (TFA) is not publicly available, a general protocol for peptides is provided below. These studies typically involve exposing the peptide to harsh conditions such as acid, base, oxidation, heat, and light.
Table 2: General Protocol for Forced Degradation of Peptides
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature. |
| Oxidation | 3% to 30% H2O2 at room temperature. |
| Thermal Degradation | Heating the solid peptide or a solution at elevated temperatures (e.g., 60-80°C). |
| Photostability | Exposure to UV and/or visible light. |
The degradation products are then typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) to identify and quantify the degradants.
Logical Flow for a Forced Degradation Study
Caption: Logical workflow for a forced degradation study.
Mechanism of Action: Inhibition of Leptin-Induced Signaling
Allo-aca exerts its biological effects by antagonizing the leptin receptor (ObR), thereby inhibiting the downstream signaling cascades activated by leptin. The primary signaling pathways affected are the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK1/2), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[7]
Experimental Protocols for Assessing Signaling Inhibition
The inhibition of these pathways by Allo-aca (TFA) can be assessed by measuring the phosphorylation status of key proteins in the cascade using Western blotting.
General Experimental Protocol for Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture an appropriate cell line known to express the leptin receptor (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Allo-aca (TFA) for a specified time.
-
Stimulate the cells with leptin to induce phosphorylation of the target signaling proteins.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-ERK1/2, or anti-phospho-AKT).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein.
-
Express the results as the ratio of phosphorylated protein to total protein.
-
Signaling Pathway Diagrams
Leptin-Induced JAK/STAT3 Signaling and its Inhibition by Allo-aca
Caption: Allo-aca inhibits the JAK/STAT3 pathway.
Leptin-Induced MAPK/ERK1/2 Signaling and its Inhibition by Allo-aca
Caption: Allo-aca inhibits the MAPK/ERK1/2 pathway.
Leptin-Induced PI3K/AKT Signaling and its Inhibition by Allo-aca
References
- 1. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Functions of Leptin Blockade with Allo-aca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological functions associated with the blockade of the leptin pathway using Allo-aca, a potent and specific leptin receptor antagonist. Leptin, a pleiotropic adipokine, has been implicated in a wide array of physiological and pathological processes, including tumorigenesis and angiogenesis. Consequently, the targeted inhibition of its signaling cascade presents a promising therapeutic avenue. This document details the mechanism of action of Allo-aca, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for cited in vitro and in vivo assays, and visualizes the intricate signaling pathways involved. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and leverage leptin antagonism in their respective fields.
Introduction to Leptin and its Receptor
Leptin is a 16 kDa non-glycosylated protein hormone primarily secreted by adipose tissue, which plays a crucial role in the regulation of energy homeostasis. Beyond its metabolic functions, leptin exerts influence over a multitude of biological processes, including immune responses, reproduction, and angiogenesis. The biological effects of leptin are mediated through its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor superfamily. Upon ligand binding, the ObR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). This initiates a cascade of intracellular signaling events, predominantly through the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways, ultimately culminating in the transcriptional regulation of target genes.
Allo-aca: A Potent Leptin Receptor Antagonist
Allo-aca is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor. By competitively binding to the ObR, Allo-aca effectively blocks the downstream signaling cascades typically initiated by leptin. This inhibitory action has been demonstrated in numerous in vitro and in vivo models, highlighting its potential as a therapeutic agent in disease states characterized by aberrant leptin signaling, such as certain types of cancer and ophthalmic neovascularization.
Quantitative Efficacy of Allo-aca
The inhibitory effects of Allo-aca have been quantified in various preclinical models. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of Allo-aca in Cancer Cell Lines
| Cell Line | Assay | Parameter | Allo-aca Concentration | Result | Citation |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation | Inhibition of leptin-induced proliferation | 50 pM | Significant inhibition | [1] |
| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | Cell Proliferation | IC₅₀ | 200 pM | 50% inhibition of leptin-induced proliferation | [1] |
| MDA-MB-231 and MCF-7 | Gene Expression | Reduction of VEGF-dependent leptin mRNA | 250 nmol/L | Expression reduced below basal levels | [1] |
Table 2: In Vivo Efficacy of Allo-aca in an Orthotopic Mouse Xenograft Model
| Animal Model | Treatment | Dose | Outcome | Citation |
| MDA-MB-231 Orthotopic Mouse Xenograft | Untreated Control | N/A | Average survival time: 15.4 days | [1] |
| Allo-aca (subcutaneous) | 0.1 mg/kg/day | Average survival time: 24 days | [1] | |
| Allo-aca (subcutaneous) | 1 mg/kg/day | Average survival time: 28.1 days | [1] |
Table 3: In Vitro Efficacy of Allo-aca in an Ophthalmic Neoangiogenesis Model
| Cell Line | Assay | Chemoattractant | Allo-aca Concentration | Result | Citation |
| RF/6A (Retinal Endothelial Cells) | Chemotaxis and Chemokinesis | VEGF | 250 nmol/L | Significant inhibition of VEGF-induced migration | [1][2] |
Signaling Pathways
Leptin Signaling Pathway
Leptin binding to its receptor (ObR) triggers a phosphorylation cascade primarily mediated by JAK2. This leads to the activation of several downstream signaling pathways, including STAT3, which translocates to the nucleus to regulate gene expression, and the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Caption: Leptin signaling cascade initiation.
Allo-aca Mechanism of Action
Allo-aca functions as a competitive antagonist at the leptin receptor. By occupying the binding site, it prevents leptin from activating the receptor and initiating the downstream signaling events. This blockade effectively abrogates the biological effects of leptin.
Caption: Allo-aca's competitive antagonism at ObR.
Negative Feedback Regulation of Leptin Signaling
The leptin signaling pathway is tightly regulated by negative feedback mechanisms to prevent excessive signaling. Key players in this process are the Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B). SOCS3 expression is induced by STAT3, and it subsequently inhibits JAK2 activity. PTP1B can dephosphorylate and inactivate both JAK2 and the leptin receptor itself.
Caption: Negative feedback loops in leptin signaling.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MDA-MB-231 and MCF-7 cells)
This protocol is designed to assess the effect of Allo-aca on leptin-induced proliferation of breast cancer cell lines.
Materials:
-
MDA-MB-231 and MCF-7 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human leptin
-
Allo-aca
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MDA-MB-231 and MCF-7 cells in supplemented DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.
-
Serum Starvation: After adherence, aspirate the medium and wash the cells with PBS. Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of Allo-aca (e.g., from 1 pM to 1 µM) and a fixed concentration of leptin (e.g., 100 ng/mL). Treat the cells with:
-
Control (serum-free medium)
-
Leptin alone
-
Allo-aca alone (at various concentrations)
-
Leptin in combination with Allo-aca (at various concentrations)
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC₅₀ value for Allo-aca in the presence of leptin using appropriate software.
In Vivo Orthotopic Mouse Xenograft Model (MDA-MB-231)
This protocol describes the establishment of an orthotopic breast cancer model and the evaluation of Allo-aca's therapeutic efficacy.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
MDA-MB-231 cells
-
Matrigel
-
Allo-aca
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Calipers
Procedure:
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable (approximately 50-100 mm³), randomize the mice into treatment groups.
-
Treatment Administration:
-
Prepare Allo-aca solutions in sterile saline.
-
Administer Allo-aca subcutaneously at doses of 0.1 mg/kg/day and 1 mg/kg/day. The control group receives vehicle (sterile saline) only.
-
Continue treatment for the duration of the study.
-
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when tumors reach a predetermined size or if they show signs of distress. Record the date of euthanasia for survival analysis.
-
Data Analysis: Compare tumor growth rates and survival times between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
In Vitro Chemotaxis and Chemokinesis Assay (RF/6A cells)
This protocol outlines the procedure for assessing the effect of Allo-aca on VEGF-induced migration of retinal endothelial cells.
Materials:
-
RF/6A cells
-
Endothelial cell growth medium
-
Recombinant human VEGF
-
Allo-aca
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Calcein-AM or other fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture RF/6A cells in endothelial cell growth medium.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup (Chemotaxis):
-
Add serum-free medium containing VEGF (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.
-
Add the RF/6A cell suspension to the upper chamber of the Transwell insert.
-
To test the inhibitory effect of Allo-aca, add it at the desired concentration (e.g., 250 nmol/L) to both the upper and lower chambers.
-
-
Assay Setup (Chemokinesis):
-
Add VEGF to both the upper and lower chambers to eliminate the chemoattractant gradient.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cell Staining and Removal:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.
-
-
Data Acquisition: Quantify the migrated cells by either counting them under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: Compare the number of migrated cells in the treatment groups to the control groups.
Conclusion
Allo-aca demonstrates significant potential as a therapeutic agent by effectively blocking the biological functions of leptin. The data presented in this guide highlight its potent anti-proliferative and anti-angiogenic activities in relevant preclinical models. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of leptin antagonism. Future studies should focus on elucidating the full spectrum of Allo-aca's effects and its potential for clinical translation in oncology and other diseases driven by aberrant leptin signaling.
References
Allo-aca: A Potent Antagonist for Elucidating Leptin Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Allo-aca is a synthetic peptidomimetic that functions as a potent and specific antagonist of the leptin receptor (ObR).[1] Derived from the third binding site of leptin, this nine-residue peptide (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2) effectively blocks leptin-induced signaling in a multitude of in vitro and in vivo models, making it an invaluable tool for studying the physiological and pathological roles of leptin.[2][3][4] This guide provides a comprehensive overview of Allo-aca, its mechanism of action, its effects on key signaling cascades, and detailed protocols for its application in research settings.
Mechanism of Action: High-Affinity Competitive Antagonism
Allo-aca exerts its inhibitory effects by binding directly to the leptin receptor, thereby preventing the endogenous ligand, leptin, from docking and initiating downstream signaling cascades. The efficacy of Allo-aca is rooted in its exceptionally tight and stable interaction with the ObR. Surface plasmon resonance (SPR) assays have demonstrated a rapid association rate and a very slow dissociation rate, indicating a prolonged receptor occupancy and a durable antagonistic effect long after the peptide is cleared from circulation.[5][6][7]
This strong binding compensates for its relatively short serum half-life, which is less than 30 minutes in human serum.[5][6] Despite rapid clearance, its tight receptor binding deactivates the receptor for 6-8 hours, enabling significant biological effects in vivo with subcutaneous administration.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and pharmacokinetics of Allo-aca from various studies.
Table 1: Receptor Binding Kinetics and In Vitro Efficacy
| Parameter | Value | Cell Line / System | Reference |
| Association Rate (k_a) | 5 x 10⁵ M⁻¹s⁻¹ | Human Leptin Receptor | [5][6] |
| Dissociation Rate (k_diss) | 1.5 x 10⁻⁴ s⁻¹ | Human Leptin Receptor | [5][6] |
| Receptor-Ligand Half-Life | ~110 minutes | Human Leptin Receptor | [7] |
| IC₅₀ (vs. Leptin-induced Proliferation) | 200 pM | MCF-7 (Breast Cancer) | [1] |
| Effective Inhibitory Concentration | 50 pM | MDA-MB-231 (Breast Cancer) | [1] |
| Inhibition of VEGF-induced Proliferation | Effective at 100-250 nM | RF/6A and BCE (Endothelial Cells) | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics (Mouse Models)
| Parameter | Value | Animal Model | Reference |
| Dosage (Antineoplastic Activity) | 0.1 - 1 mg/kg/day (s.c.) | MDA-MB-231 Xenograft | [1] |
| Increase in Survival Time (at 0.1 mg/kg) | From 15.4 to 24 days | MDA-MB-231 Xenograft | [1] |
| Increase in Survival Time (at 1 mg/kg) | From 15.4 to 28.1 days | MDA-MB-231 Xenograft | [1] |
| Serum Half-Life | < 30 minutes | CD-1 Mice | [5][6] |
| Peak Plasma Concentration (C_max) | 8.9 µg/mL (at 5 min post s.c. injection) | CD-1 Mice | [5][6] |
| Detection Limit in Plasma | Undetectable after 1 hour | CD-1 Mice | [7] |
Leptin Signaling Pathways Modulated by Allo-aca
Leptin binding to the long-form of its receptor (ObRb) triggers the activation of several intracellular signaling pathways that regulate gene expression and cellular function. Allo-aca serves as a tool to dissect these pathways by blocking the initial receptor activation step.
The JAK/STAT Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the canonical signaling cascade for leptin. Upon leptin binding, receptor-associated JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of ObRb, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[8] Allo-aca effectively blocks leptin-induced phosphorylation of both STAT3 and ERK1/2.[9]
The PI3K/Akt Pathway
Leptin also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, growth, and metabolism.[10] This activation is mediated through Insulin Receptor Substrate (IRS) proteins that are phosphorylated by JAK2. This leads to the activation of PI3K, which in turn activates Akt (also known as Protein Kinase B). By preventing JAK2 activation, Allo-aca abrogates downstream signaling through this pathway.[10]
The MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation, is also modulated by leptin. Activation proceeds via JAK2 phosphorylation of the ObR, which creates a docking site for the SHP2 phosphatase. SHP2, in turn, activates the Grb2/SOS/Ras cascade, leading to the phosphorylation and activation of ERK1/2.[8] Allo-aca has been shown to inhibit leptin- and VEGF-dependent activation of ERK1/2 signaling.[3][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 4. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Allo-aca (TFA) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aca (TFA) is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR).[1][2][3] As the obesity hormone leptin has been implicated in the progression of various cancers, particularly breast cancer, targeting its signaling pathway presents a promising therapeutic strategy.[4] Allo-aca effectively blocks leptin-induced signaling and has demonstrated anti-neoplastic activity in both in vitro and in vivo models.[1][2][3] These application notes provide detailed protocols for the use of Allo-aca (TFA) in a triple-negative breast cancer (TNBC) mouse xenograft model, a valuable tool for preclinical evaluation of this compound.
Mechanism of Action
Leptin exerts its effects by binding to the leptin receptor (ObR), which activates several downstream signaling pathways crucial for cell proliferation, migration, and survival. Allo-aca acts as a competitive antagonist, blocking the binding of leptin to ObR and thereby inhibiting the activation of these pathways. In cancer cells, this leads to a reduction in tumor growth and progression. The primary signaling cascades inhibited by Allo-aca include JAK2/STAT3, MAPK/ERK1/2, and PI3K/AKT.[4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Allo-aca (TFA) in an MDA-MB-231 orthotopic mouse xenograft model.
Table 1: Survival Analysis of Allo-aca (TFA) Treated Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Average Survival Time (days) |
| Untreated Control | - | - | 15.4[1][3] |
| Allo-aca (TFA) | 0.1 | Subcutaneous | 24.0[1][3] |
| Allo-aca (TFA) | 1 | Subcutaneous | 28.1[1][3] |
Table 2: Pharmacokinetic Profile of Allo-aca
| Parameter | Value | Species |
| Cmax | 8.9 µg/mL | Mouse[5] |
| Time to Cmax | 5 minutes | Mouse[5] |
| Half-life (plasma) | < 30 minutes | Mouse[5] |
Experimental Protocols
Protocol 1: Establishment of MDA-MB-231 Orthotopic Xenograft Mouse Model
This protocol details the procedure for establishing a human breast cancer xenograft model in immunocompromised mice using the MDA-MB-231 cell line.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (Corning, growth factor reduced)
-
Insulin syringes (28-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
70% Ethanol
-
Povidone-iodine or chlorhexidine
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel. Keep the cell suspension on ice.[6]
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the fourth mammary fat pad.
-
Disinfect the injection site with 70% ethanol followed by povidone-iodine or chlorhexidine.
-
-
Orthotopic Injection:
-
Gently lift the skin over the mammary fat pad with forceps.
-
Insert a 28-30 gauge needle into the fat pad.
-
Slowly inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the mammary fat pad.[7]
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-operative Care and Monitoring:
-
Monitor the animals for recovery from anesthesia.
-
Observe the mice regularly for tumor growth. Tumor palpation can begin 7-10 days post-injection.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width^2) / 2.
-
Protocol 2: Administration of Allo-aca (TFA) in Tumor-Bearing Mice
This protocol describes the preparation and subcutaneous administration of Allo-aca (TFA) to mice with established MDA-MB-231 xenografts.
Materials:
-
Allo-aca (TFA) peptide
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes (28-30 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Reconstitute the lyophilized Allo-aca (TFA) powder in sterile saline solution.
-
For a 1 mg/kg dose in a 20 g mouse (0.02 mg), a stock solution of 0.2 mg/mL can be prepared.[8] A 100 µL injection of this solution will deliver the required dose.
-
Ensure the peptide is fully dissolved. The solution should be prepared fresh daily.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Allo-aca (TFA) subcutaneously once daily at the desired dose (e.g., 0.1 or 1 mg/kg).[1][3]
-
The control group should receive subcutaneous injections of the vehicle (sterile saline).
-
Continue treatment for the duration of the study as defined by the experimental endpoints.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth, body weight, and overall health of the animals regularly.
-
The primary endpoint is typically tumor volume or survival.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, Western blotting, qRT-PCR).
-
Visualizations
Signaling Pathway of Leptin Receptor and Inhibition by Allo-aca
Caption: Leptin signaling pathway and its inhibition by Allo-aca (TFA).
Experimental Workflow for In Vivo Efficacy Study of Allo-aca (TFA)
Caption: Workflow for evaluating Allo-aca (TFA) in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Allo-aca Administration in Ophthalmic Studies
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the administration of "Allo-aca" for ophthalmic studies. It is important to note that the term "Allo-aca" can be ambiguous. The scientific literature predominantly refers to Allo-aca as a specific synthetic peptide, a leptin receptor antagonist . However, "Allo-aca" could also be interpreted as an abbreviation for allogeneic acellular cartilage extract or related to allogeneic serum eye drops . This document addresses the administration and study of the Allo-aca peptide and allogeneic serum eye drops, as there is currently limited specific information available for the ophthalmic use of allogeneic acellular cartilage extract.
Part 1: Allo-aca (Leptin Receptor Antagonist Peptide) for Ocular Neovascularization Studies
Allo-aca is a potent and specific leptin receptor antagonist that has been investigated for its role in inhibiting vascular endothelial growth factor (VEGF) effects in models of ophthalmic neoangiogenesis, such as choroidal neovascularization (CNV).[1][2][3]
Administration Route
The primary administration route for Allo-aca in preclinical ophthalmic studies is intravitreal injection .[1][4] This method delivers the peptide directly to the posterior segment of the eye, targeting the site of neovascularization.
Data Presentation
Table 1: In Vitro Efficacy of Allo-aca on Retinal Endothelial Cells [1][2]
| Parameter | Cell Line | Treatment | Concentration | Result |
| Cell Proliferation | RF/6A | VEGF | 50-250 ng/mL | 33% increase |
| RF/6A | VEGF + Allo-aca | 100-250 nmol/L | Significant reduction of VEGF-induced proliferation | |
| Chemotaxis | RF/6A | VEGF | 100 ng/mL | ~40% increase in migration |
| RF/6A | VEGF + Allo-aca | 100-250 nmol/L | Significant reduction of VEGF-induced chemotaxis | |
| Chemokinesis | RF/6A | VEGF | 100 ng/mL | ~40% increase in migration |
| RF/6A | VEGF + Allo-aca | 250 nmol/L | Significant reduction of VEGF-induced chemokinesis |
Table 2: In Vivo Efficacy of Intravitreal Allo-aca in a Rat Model of Choroidal Neovascularization [1][2][4]
| Treatment Group | Dose per eye | Administration Route | Outcome |
| Vehicle (NaCl) | - | Intravitreal | Control group for lesion size |
| Allo-aca | 5 µg | Intravitreal | ~30% reduction in CNV lesion size |
| Anti-VEGF Antibody | 1 µg | Intravitreal | ~35% reduction in CNV lesion size |
Signaling Pathways
Allo-aca has been shown to inhibit the long-term (24-hour) stimulation of the Akt and ERK1/2 signaling pathways induced by VEGF in retinal endothelial cells.[1][2][4] It also affects the STAT3 pathway, which is common to both VEGFR and the leptin receptor (ObR).[1]
Figure 1. Allo-aca inhibits VEGF-induced signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Laser-Induced Choroidal Neovascularization (CNV) in Rats [1]
This protocol describes the induction of CNV in rats and the subsequent treatment with intravitreal Allo-aca.
Figure 2. Experimental workflow for in vivo CNV studies.
Methodology:
-
Animal Model: Use female Brown Norway rats (6 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
CNV Induction: On day 1, anesthetize the rats. Use a thermal laser (e.g., 520 nm) to create three lesions per eye.
-
Treatment Administration: On day 3 post-laser, perform bilateral intravitreal injections. Divide animals into treatment groups:
-
Group 1: Vehicle (e.g., NaCl).
-
Group 2: Allo-aca (5 µ g/eye ).
-
Group 3: Positive control, anti-VEGF antibody (1 µ g/eye ).
-
-
Endpoint Analysis: On day 22, perform fluorescein angiography to visualize the vasculature.
-
Data Quantification: Following angiography, determine the lesion size area by tracing the lesions using image analysis software (e.g., ImageJ).
-
Statistical Analysis: Analyze the results to compare lesion sizes between treatment groups.
Protocol 2: In Vitro Endothelial Cell Proliferation Assay [1]
Methodology:
-
Cell Culture: Culture RF/6A retinal endothelial cells in appropriate media.
-
Seeding: Seed cells in 96-well plates and allow them to adhere.
-
Synchronization: Synchronize cells by incubating in serum-free medium (SFM) for 24 hours.
-
Treatment: Treat cells with:
-
SFM (negative control).
-
VEGF (50-250 ng/mL).
-
VEGF in combination with Allo-aca (100-250 nmol/L).
-
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Quantification: Assess cell proliferation using a standard method such as MTT assay or direct cell counting.
Protocol 3: In Vitro Endothelial Cell Migration Assay (Wound-Healing/Scratch Assay) [1]
Methodology:
-
Cell Culture: Grow RF/6A cells to confluence in culture plates.
-
Wounding: Create a "scratch" or wound in the confluent cell monolayer with a sterile pipette tip.
-
Treatment: Wash the cells and replace the medium with:
-
SFM.
-
VEGF (100 ng/mL).
-
VEGF in combination with Allo-aca (250 nmol/L).
-
-
Imaging: Photograph the wound at time 0 and after a set time (e.g., 24 hours).
-
Analysis: Measure the closure of the wound area to quantify cell migration.
Protocol 4: Western Blotting for Signaling Proteins [1]
Methodology:
-
Cell Treatment: Synchronize RF/6A cells in SFM for 24 hours. Treat with VEGF (100 ng/mL) with or without Allo-aca (250 nmol/L) for acute (15 min) and long-term (24 h) periods.
-
Protein Extraction: Lyse the cells to obtain total cellular proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total Akt, STAT3, and ERK1/2.
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Densitometry: Quantify band intensity using software like ImageJ to determine the relative levels of protein phosphorylation.
Part 2: Allogeneic Serum Eye Drops for Ocular Surface Disease
Allogeneic serum eye drops (allo-SEDs) are prepared from the serum of healthy donors and are used to treat severe ocular surface diseases like dry eye syndrome, particularly when autologous serum is not a viable option.[5][6][7]
Administration Route
The administration route for allogeneic serum is topical , in the form of eye drops.[5][7]
Data Presentation
Table 3: Comparison of Autologous vs. Allogeneic Serum Eye Drops in Sjögren's Syndrome [6]
| Patient Group (n=5) | Treatment | Mean Ocular Surface Disease Index (OSDI) Score |
| Pre-Allo-SED | Autologous SED | 68.71 |
| Post-Allo-SED | Allogeneic SED | 30.49 |
Experimental Protocols
Protocol 5: Preparation of Allogeneic Serum Eye Drops [5]
This protocol outlines the general steps for preparing allo-SEDs. Production should be carried out in a facility compliant with Good Manufacturing Practices (GMP).[5]
Figure 3. Workflow for the preparation of allogeneic serum eye drops.
Methodology:
-
Donor Selection: Select healthy, voluntary, non-remunerated male donors, often with blood group AB to ensure ABO compatibility.[4][5] Screen donors for blood-borne diseases.[5]
-
Blood Collection: Collect whole blood (e.g., 20 mL) in sterile containers under aseptic conditions.
-
Serum Separation:
-
Allow the blood to clot.
-
Centrifuge the clotted blood (e.g., at 1500 rpm for 10 minutes) to separate the serum.[5]
-
-
Preparation:
-
Aliquoting and Storage:
-
Dispense the final solution into sterile dropper bottles.
-
Store the bottles in a freezer at -20°C. Once thawed for use, the eye drops should be refrigerated at 4°C and typically used within one week.[5]
-
Protocol 6: Clinical Evaluation of Allogeneic Serum Eye Drops
Methodology:
-
Patient Recruitment: Enroll patients with severe dry eye disease who meet specific inclusion criteria (e.g., low Schirmer's test score, low tear breakup time, high corneal staining score).[5] Obtain informed consent.
-
Treatment Regimen: Instruct patients to instill one drop of the allogeneic serum eye drops in the affected eye(s) 6-8 times daily. Non-preservative artificial tears can be used as an adjunct treatment.[5]
-
Follow-up and Assessment: Conduct follow-up examinations at specified intervals (e.g., 4 weeks).
-
Outcome Measures: Evaluate treatment efficacy using a combination of subjective and objective measures:
-
Data Analysis: Compare pre- and post-treatment outcome measures to determine the effectiveness of the therapy.
Part 3: Allogeneic Acellular Cartilage Extract
Based on the current search of scientific literature, there is a lack of specific studies on the preparation and ophthalmic administration of "allogeneic acellular cartilage extract" as a therapeutic agent. Research in this area appears to be focused on solid acellular dermal or cartilage matrix scaffolds for surgical reconstruction rather than as a liquid extract for administration.[8][9] Therefore, detailed application notes and protocols for this specific formulation in ophthalmology cannot be provided at this time. Researchers interested in this area may need to develop novel protocols based on the principles of acellular matrix preparation from other fields.
References
- 1. Allogeneic Serum Eye Drops: A Randomized Clinical Trial to Evaluate the Clinical Effectiveness of Two Drop Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. curriculum.rcophth.ac.uk [curriculum.rcophth.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Allogeneic Serum Eye Drops for the Treatment of Dry Eye Patients with Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Royal College of Ophthalmologists guidelines on serum eye drops for the treatment of severe ocular surface disease: executive summary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel allogeneic acellular matrix scaffold for porcine cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophthalmic plastic applications of acellular dermal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing and Using Allo-aca (TFA) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aca (TFA) is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR).[1][2][3][4][5] It effectively blocks leptin-induced signaling pathways, making it a valuable tool for in vitro and in vivo research in areas such as oncology and ophthalmology.[1][2][6][7][8] These application notes provide detailed protocols for the preparation of Allo-aca (TFA) stock solutions and their application in common experimental setups.
Quantitative Data Summary
The following table summarizes the key quantitative data for Allo-aca (TFA) from various experimental models.
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ | MCF-7 (Breast Cancer) | 200 pM | [1][2] |
| Inhibition Concentration | MDA-MB-231 (Breast Cancer) | 50 pM (for leptin-induced proliferation) | [1][2][6] |
| Effective Concentration | RF/6A (Retinal Endothelial) & BCE (Corneal Endothelial) | 100–250 nM (for reduction of VEGF-dependent effects) | [8] |
| In vivo Efficacy | MDA-MB-231 Xenograft Mice | 0.1 and 1 mg/kg/day (subcutaneous) | [1][4][6] |
Experimental Protocols
Preparation of Allo-aca (TFA) Stock Solutions
Materials:
-
Allo-aca (TFA) peptide powder
-
Dimethyl sulfoxide (DMSO), hygroscopic
-
Sterile deionized water
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Determine the required concentration and volume of the stock solution. A common stock concentration is 1 mM or 10 mM.
-
Calculate the mass of Allo-aca (TFA) powder needed. The molecular weight of Allo-aca (TFA) is 1188.21 g/mol .[3]
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the Allo-aca (TFA) powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate solvent.
-
For DMSO stock solutions: Add the calculated volume of DMSO to the peptide powder. DMSO is a suitable solvent for achieving higher concentrations (e.g., 50 mg/mL).[2] If needed, use an ultrasonic bath to aid dissolution.[2]
-
For aqueous stock solutions: Reconstitute the peptide in sterile deionized water. Note that the solubility in aqueous solutions may be lower than in DMSO.
-
-
Vortex the solution until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[2]
-
Store the stock solutions under the recommended conditions.
Storage of Stock Solutions:
| Solvent | Storage Temperature | Storage Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
| Water | -80°C | 6 months |
| Water | -20°C | 1 month |
Store sealed and protected from moisture.[2] For long-term storage of the powder, keep it at -20°C for up to 1 year or -80°C for up to 2 years.[2]
Cell-Based Proliferation Assay
This protocol describes how to assess the anti-proliferative effect of Allo-aca (TFA) on cancer cell lines.
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Leptin
-
Allo-aca (TFA) working solution (diluted from stock in serum-free medium)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starve the cells by replacing the complete medium with serum-free medium for 24 hours.
-
Prepare treatment solutions:
-
Control: Serum-free medium
-
Leptin stimulation: Medium with leptin (e.g., 50 ng/mL)
-
Allo-aca (TFA) treatment: Medium with leptin and varying concentrations of Allo-aca (TFA) (e.g., 1 pM to 1 µM).
-
-
Add the treatment solutions to the respective wells and incubate for the desired period (e.g., 48-72 hours).
-
Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition relative to the leptin-stimulated control.
Visualizations
Caption: Allo-aca (TFA) blocks leptin binding to its receptor, inhibiting downstream signaling.
Caption: Workflow for assessing the anti-proliferative effects of Allo-aca (TFA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allo-aca TFA Datasheet DC Chemicals [dcchemicals.com]
- 4. Allo-aca TFA | TargetMol [targetmol.com]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays Using Allo-aca to Inhibit Leptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, an adipocyte-derived hormone, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its signaling is primarily mediated through the long-form leptin receptor (ObR), which, upon ligand binding, activates several intracellular pathways, most notably the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. Dysregulation of leptin signaling has been implicated in obesity, metabolic disorders, and various cancers. Allo-aca is a potent and specific peptide-based antagonist of the leptin receptor, effectively blocking leptin-induced cellular responses.[1] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory effects of Allo-aca on leptin signaling.
Mechanism of Action of Allo-aca
Allo-aca is a peptidomimetic that acts as a competitive antagonist at the leptin receptor.[1] By binding to the ObR, Allo-aca prevents leptin from activating the receptor and initiating downstream signaling cascades. This blockade effectively inhibits leptin-induced biological effects, such as cell proliferation, migration, and angiogenesis.[1][2][3] The primary mechanism of inhibition involves the suppression of JAK2-mediated phosphorylation of STAT3, a critical step in the leptin signaling pathway.[3][4]
Data Presentation: In Vitro Efficacy of Allo-aca
The following tables summarize the quantitative data on the inhibitory activity of Allo-aca in various cell-based assays.
Table 1: Inhibition of Leptin-Induced Cell Proliferation
| Cell Line | Assay Type | Leptin Concentration | Allo-aca IC50 | Reference |
| MCF-7 (Breast Cancer) | Proliferation Assay | Not Specified | 200 pM | [1] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Not Specified | 50 pM | [1] |
| K562 (Chronic Myeloid Leukemia) | Proliferation Assay | Not Specified | Picomolar range | [5] |
| BCE (Bovine Corneal Endothelial) | Proliferation Assay | VEGF-induced | 100-250 nM | [2] |
| RF/6A (Retinal Endothelial) | Proliferation Assay | VEGF-induced | 100-250 nM | [2] |
Table 2: Inhibition of VEGF-Induced Effects Mediated by Leptin Signaling
| Cell Line | Effect Measured | VEGF Concentration | Allo-aca Concentration | Inhibition | Reference |
| RF/6A | Leptin mRNA expression | 100 ng/mL | 250 nM | Reduction below basal levels | [2] |
| BCE | Leptin mRNA expression | 100 ng/mL | 250 nM | Reduction below basal levels | [2] |
| RF/6A | Chemotaxis and Chemokinesis | Not Specified | 100-250 nM | Significant reduction | [2] |
Signaling Pathway Diagram
The following diagram illustrates the leptin signaling pathway and the point of inhibition by Allo-aca.
Caption: Leptin signaling pathway and Allo-aca inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of Allo-aca on leptin-induced cell signaling.
Caption: Workflow for assessing Allo-aca's inhibitory effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS-Based)
This protocol is designed to assess the effect of Allo-aca on leptin-induced cell proliferation using a colorimetric MTS assay.
Materials:
-
Leptin-responsive cell line (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium
-
Serum-free medium
-
Recombinant human leptin
-
Allo-aca peptide
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation: After 24 hours, gently aspirate the growth medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.
-
Allo-aca Pre-treatment: Prepare serial dilutions of Allo-aca in serum-free medium. Remove the starvation medium and add 50 µL of the Allo-aca dilutions to the respective wells. Include a vehicle control (serum-free medium without Allo-aca). Incubate for 1-2 hours.
-
Leptin Stimulation: Prepare a 2X concentrated solution of leptin in serum-free medium. Add 50 µL of this solution to the wells to achieve the final desired leptin concentration (e.g., 100 ng/mL). For control wells, add 50 µL of serum-free medium.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the results to the untreated control. Plot the cell viability against the Allo-aca concentration to determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blotting to assess the inhibitory effect of Allo-aca on leptin signaling.
Materials:
-
Leptin-responsive cell line
-
6-well cell culture plates
-
Serum-free medium
-
Recombinant human leptin
-
Allo-aca peptide
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat with various concentrations of Allo-aca for 1-2 hours, followed by stimulation with leptin (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT3, the membrane can be stripped and re-probed with an antibody against total STAT3, following the same procedure from step 4e.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p-STAT3
This protocol provides a high-throughput method to quantify p-STAT3 in cell lysates.
Materials:
-
Leptin-responsive cell line
-
384-well low-volume cell culture plates
-
Serum-free medium
-
Recombinant human leptin
-
Allo-aca peptide
-
HTRF p-STAT3 (Tyr705) assay kit (containing lysis buffer, and donor and acceptor-labeled antibodies)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 384-well plate and allow them to adhere. Serum-starve the cells, then pre-treat with a dilution series of Allo-aca followed by leptin stimulation as described in the previous protocols.
-
Cell Lysis: Aspirate the medium and add the HTRF lysis buffer provided in the kit. Incubate according to the manufacturer's instructions (typically 30 minutes at room temperature).
-
HTRF Reaction: Add the HTRF detection reagents (anti-p-STAT3 donor and anti-total STAT3 acceptor antibodies) to the lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 2-4 hours or overnight).
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal * 10,000). Plot the HTRF ratio against the Allo-aca concentration to determine the IC50 of STAT3 phosphorylation inhibition.
Conclusion
Allo-aca is a valuable research tool for investigating the roles of leptin signaling in various physiological and pathological processes. The cell-based assays described in these application notes provide robust and reproducible methods for characterizing the inhibitory activity of Allo-aca and for screening for novel modulators of the leptin pathway. Careful optimization of cell density, reagent concentrations, and incubation times is recommended for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis In Vitro Using Allo-aca
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Allo-aca, a novel leptin receptor antagonist, for the in-vitro study of angiogenesis. Detailed protocols for key angiogenesis assays are provided, along with data presentation and visualization of relevant signaling pathways.
Introduction to Allo-aca
Allo-aca is a short, synthetic peptide (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2) that acts as a potent and specific antagonist of the leptin receptor (ObR).[1] Leptin, a pleiotropic cytokine, has been implicated in promoting angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Allo-aca effectively blocks leptin signaling and has been shown to inhibit angiogenic processes in various in-vitro models.[1][2][4] Notably, it has demonstrated efficacy in reducing vascular endothelial growth factor (VEGF)-induced mitogenesis and cell migration, suggesting a crosstalk between the leptin and VEGF signaling pathways.[1][5]
Mechanism of Action
Allo-aca exerts its anti-angiogenic effects by binding to the leptin receptor, thereby preventing the downstream signaling cascade initiated by leptin. This inhibition has been shown to impact several key signaling molecules involved in cell proliferation, migration, and survival, including STAT3, ERK1/2, and Akt.[1][5] A crucial aspect of Allo-aca's function is its ability to attenuate the pro-angiogenic effects of VEGF.[1][5] VEGF can upregulate leptin expression, creating a feedback loop that amplifies angiogenic signals. Allo-aca disrupts this cycle by blocking the leptin-mediated component of VEGF's action.[1]
Key Applications
Allo-aca can be utilized as a tool to:
-
Investigate the role of the leptin/ObR axis in angiogenesis.
-
Screen for anti-angiogenic drug candidates that target leptin signaling.
-
Elucidate the crosstalk between leptin and other pro-angiogenic factors like VEGF.
-
Study the molecular mechanisms underlying pathological angiogenesis in diseases such as diabetic retinopathy and age-related macular degeneration.[1][5]
Data Presentation: Quantitative Effects of Allo-aca on Angiogenesis
The following tables summarize the quantitative data on the inhibitory effects of Allo-aca on key angiogenic processes in retinal (RF/6A) and corneal (BCE) endothelial cells.
Table 1: Inhibition of VEGF-Induced Cell Growth by Allo-aca [1]
| Cell Line | VEGF Concentration (ng/mL) | Allo-aca Concentration (nmol/L) | Inhibition of VEGF-Induced Growth (%) |
| RF/6A | 100 | 100 | Significant reduction |
| RF/6A | 100 | 250 | Significant reduction |
| BCE | 100 | 100 | Significant reduction |
| BCE | 100 | 250 | Significant reduction |
Table 2: Inhibition of VEGF-Induced Cell Migration by Allo-aca [1]
| Assay | Cell Line | VEGF Concentration (ng/mL) | Allo-aca Concentration (nmol/L) | Inhibition of Migration (%) |
| Chemotaxis (Transwell) | RF/6A | 100 | 250 | ~40% reduction in chemotaxis and chemokinesis |
| Chemokinesis (Wound Healing) | RF/6A | 100 | 250 | Significant reduction in cell migration |
Experimental Protocols
Here are detailed protocols for common in-vitro angiogenesis assays, adapted for the use of Allo-aca.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVEC, RF/6A, BCE)
-
Basement membrane matrix (e.g., Matrigel®, Geltrex™)[6][7][8][9]
-
Endothelial cell growth medium
-
Serum-free medium (SFM)
-
VEGF (or other pro-angiogenic factor)
-
Allo-aca
-
Inverted microscope with a digital camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 24-well or 96-well plate with a thin layer of the matrix (50-100 µL/well).[8][10] Incubate at 37°C for 30-60 minutes to allow for solidification.[6][11]
-
Cell Preparation: Culture endothelial cells to 80-90% confluency.[11] Prior to the assay, serum-starve the cells for 4-6 hours in SFM.[6]
-
Treatment Preparation: Prepare the treatment groups in SFM:
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in the prepared treatment media at a density of 1.5-2.5 x 10^4 cells/well for a 96-well plate or 5 x 10^4 to 1 x 10^5 cells/well for a 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[6][10]
-
Visualization and Quantification:
-
Observe tube formation using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).[6]
-
Endothelial Cell Spheroid Sprouting Assay
This 3D assay mimics the sprouting of new vessels from a parent vessel.
Materials:
-
Endothelial cells
-
Hanging drop plates or low-adhesion round-bottom plates[12]
-
Endothelial cell growth medium
-
SFM
-
VEGF
-
Allo-aca
-
Inverted microscope with a digital camera
Protocol:
-
Spheroid Formation:
-
Hanging Drop Method: Pipette 20 µL drops of cell suspension (e.g., 3,000 cells/drop) onto the lid of a petri dish. Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.[12][14]
-
Low-Adhesion Plate Method: Seed cells in low-adhesion plates and allow them to aggregate into spheroids over 24-48 hours.
-
-
Embedding Spheroids:
-
Treatment Application: Overlay the gel with SFM containing the different treatment groups (Control, VEGF, VEGF + Allo-aca, Allo-aca only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Visualization and Quantification:
-
Image the spheroids at different time points.
-
Quantify the angiogenic sprouting by measuring the cumulative length of all sprouts originating from each spheroid and the number of sprouts per spheroid.[14]
-
Endothelial Cell Migration Assays
This assay measures the rate of collective cell migration to close a "wound" in a cell monolayer.
Materials:
-
Endothelial cells
-
24-well or 6-well plates
-
Pipette tips (p200 or p1000) or a scratcher tool
-
Endothelial cell growth medium
-
SFM
-
VEGF
-
Allo-aca
-
Inverted microscope with a digital camera
Protocol:
-
Monolayer Formation: Seed endothelial cells in a 24-well or 6-well plate and grow them to 100% confluency.[11]
-
Wound Creation: Create a linear scratch in the center of the monolayer using a sterile pipette tip.[16]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment Application: Add SFM containing the different treatment groups to the respective wells.
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 4-6 hours) for up to 24 hours.[1]
-
Quantification: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial wound area.
This assay quantifies the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates[17]
-
Endothelial cells
-
Endothelial cell growth medium
-
SFM
-
VEGF (as a chemoattractant)
-
Allo-aca
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet or DAPI for staining[17]
Protocol:
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add SFM containing the chemoattractant (VEGF) for the stimulated groups. For control groups, add SFM only.
-
Cell Seeding: Seed serum-starved endothelial cells (e.g., 5 x 10^4 cells) in a small volume of SFM into the upper chamber of the Transwell insert.[17] Add Allo-aca to the upper chamber for the inhibition groups.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for cell migration.[18]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Washing: Wash the inserts with water to remove excess stain.
-
Imaging and Quantification:
-
Allow the membrane to dry.
-
Image the stained cells on the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Mandatory Visualizations
Signaling Pathway of Allo-aca in Angiogenesis
Caption: Allo-aca inhibits leptin-induced signaling pathways in angiogenesis.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Experimental Workflow for Spheroid Sprouting Assay
Caption: Workflow for the endothelial cell spheroid sprouting assay.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for the Transwell cell migration assay.
References
- 1. Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. corning.com [corning.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. promocell.com [promocell.com]
Application Notes and Protocols for Allo-aca (TFA) in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aca is a peptidomimetic that functions as a potent and specific antagonist of the leptin receptor (ObR).[1][2] Leptin, an adipocyte-derived hormone, is implicated in the pathogenesis of obesity-related hypertension.[2] It exerts its pressor effects through the central nervous system and peripherally, with one key mechanism involving the activation of the transient receptor potential melastatin 7 (TRPM7) channel in the carotid bodies.[2] Allo-aca, by blocking the leptin receptor, offers a valuable tool for investigating the role of leptin signaling in hypertension and for the development of novel anti-hypertensive therapies. This document provides detailed application notes and protocols for the use of Allo-aca (TFA) in hypertension research.
Data Presentation
In Vivo Efficacy of Allo-aca in a Murine Model of Obesity-Induced Hypertension
The following table summarizes the quantitative data from a study investigating the effect of Allo-aca on blood pressure in New Zealand Obese (NZO) mice, a model of polygenic obesity and hypertension.
| Parameter | Baseline (Mean ± SEM) | Allo-aca Treatment (Mean ± SEM) | Fold Change | p-value |
| Mean Arterial Pressure (mmHg) | 134.9 ± 3.1 | 124.9 ± 5.7 | -10.0 | < 0.05 |
| Systolic Blood Pressure (mmHg) | Significant Reduction | < 0.05 | ||
| Diastolic Blood Pressure (mmHg) | No Significant Change | |||
| Heart Rate (bpm) | No Significant Change |
Data from a study in New Zealand Obese (NZO) mice treated with Allo-aca (0.2 mg/kg, subcutaneous, twice daily).[2]
Binding Affinity of Allo-aca to the Human Leptin Receptor
| Parameter | Value |
| Association Rate Constant (ka) | 5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kdiss) | 1.5 x 10⁻⁴ s⁻¹ |
Data obtained from surface plasmon resonance assays.[3]
Experimental Protocols
In Vivo Hypertension Study in NZO Mice
This protocol describes the use of Allo-aca to investigate its anti-hypertensive effects in a murine model of obesity-induced hypertension.
1. Animal Model:
-
New Zealand Obese (NZO) mice are a suitable model for polygenic obesity and associated hypertension.[2]
2. Materials:
-
Allo-aca (TFA)
-
Sterile 0.9% saline solution
-
Telemetry system for blood pressure monitoring
-
Animal handling and injection equipment
3. Allo-aca (TFA) Solution Preparation:
-
Reconstitute lyophilized Allo-aca (TFA) in sterile 0.9% saline solution to a final concentration of 0.2 mg/mL.
-
Ensure the solution is clear and free of particulates before administration.
4. Administration:
-
Administer Allo-aca solution to NZO mice via subcutaneous injection at a dosage of 0.2 mg/kg body weight.
-
Injections should be given twice daily.[2]
5. Blood Pressure Measurement:
-
Utilize a telemetry system for continuous and accurate measurement of blood pressure and heart rate.
-
Record baseline blood pressure for a sufficient period before starting the treatment.
-
Continue monitoring throughout the treatment period to assess the effect of Allo-aca.
6. Data Analysis:
-
Analyze the collected blood pressure data to determine the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).
-
Compare the blood pressure parameters before and during Allo-aca treatment. Statistical analysis, such as a paired t-test or repeated measures ANOVA, should be used to determine the significance of any observed changes.
In Vitro Functional Assay: Inhibition of Leptin-Induced Signaling in Endothelial Cells
This protocol outlines a method to assess the in vitro antagonist activity of Allo-aca by measuring its ability to inhibit leptin-induced signaling in endothelial cells, which play a crucial role in blood pressure regulation.
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines expressing the leptin receptor can be used.
-
Culture the cells in appropriate media and conditions until they reach a confluent monolayer.
2. Materials:
-
Allo-aca (TFA)
-
Recombinant human leptin
-
Cell culture reagents
-
Reagents for protein extraction and Western blotting (e.g., lysis buffer, antibodies against phosphorylated and total STAT3, ERK1/2, or Akt).
3. Experimental Procedure:
-
Starve the cells in serum-free media for 4-6 hours prior to the experiment to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of Allo-aca (TFA) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human leptin for a short period (e.g., 15-30 minutes) to induce signaling.
-
Include appropriate controls: untreated cells, cells treated with leptin alone, and cells treated with Allo-aca alone.
4. Endpoint Measurement: Western Blotting for Phosphorylated Signaling Proteins:
-
After treatment, lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the phosphorylation status of key downstream signaling molecules of the leptin receptor, such as STAT3, ERK1/2, or Akt.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
5. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Determine the inhibitory effect of Allo-aca on leptin-induced phosphorylation of the signaling proteins.
-
Calculate the IC50 value of Allo-aca for the inhibition of leptin signaling.
Visualizations
Caption: Signaling pathway of leptin-induced hypertension and the inhibitory action of Allo-aca.
Caption: Experimental workflow for in vivo assessment of Allo-aca's effect on hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Allo-aca in Metabolic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aca is a synthetic peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR).[1] Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function. In metabolic diseases such as obesity and type 2 diabetes, leptin signaling is often dysregulated, leading to a state of leptin resistance. By blocking the leptin receptor, Allo-aca provides a valuable tool for researchers to investigate the pathophysiological roles of leptin in these conditions and to explore the therapeutic potential of leptin antagonism. These application notes provide an overview of the use of Allo-aca in metabolic disease models, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Allo-aca functions by competitively binding to the leptin receptor, thereby preventing the binding of endogenous leptin and inhibiting downstream signaling pathways. Leptin binding to its receptor typically activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, as well as other signaling cascades like the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways are involved in regulating gene expression related to appetite, energy expenditure, and glucose metabolism. By antagonizing the leptin receptor, Allo-aca effectively blocks these downstream effects.[2] Notably, Allo-aca has been shown to cross the blood-brain barrier, allowing it to act on both central and peripheral leptin receptors.[3][4]
Data Presentation
The following tables summarize the quantitative data from studies utilizing Allo-aca in metabolic disease models.
Table 1: In Vivo Efficacy of Allo-aca in a Polygenic Obesity Mouse Model (NZO Mice)
| Parameter | Treatment Group | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | P-value |
| Mean Arterial Pressure (mmHg) | Allo-aca | 134.9 ± 3.1 | 124.9 ± 5.7 | < 0.05 |
| Control Peptide | - | - | No effect | |
| Body Weight (% change) | Allo-aca | - | No significant change | > 0.05 |
| Control Peptide | - | No significant change | > 0.05 | |
| Food Intake | Allo-aca | - | No significant change | > 0.05 |
| Control Peptide | - | No significant change | > 0.05 | |
| Data from a study in New Zealand Obese (NZO) mice, a model of polygenic obesity and metabolic syndrome.[4] |
Table 2: Pharmacokinetic Properties of Allo-aca in Mice
| Parameter | Value |
| Administration Route | Subcutaneous (SC) |
| Dose | 2 mg/kg |
| Cmax (in plasma) | 8.9 µg/mL |
| Time to Cmax | 5 minutes |
| Half-life (in plasma) | < 30 minutes |
| Data from pharmacokinetic studies in CD-1 mice.[5][6][7] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study using Allo-aca in a diet-induced obesity (DIO) mouse model.
Protocol 1: Evaluation of Allo-aca Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
1. Objective: To assess the effects of Allo-aca on body weight, food intake, and glucose homeostasis in a mouse model of diet-induced obesity.
2. Materials:
-
Allo-aca peptide
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Animal scale
-
Metabolic cages for food and water intake monitoring
-
Glucometer and glucose test strips
-
Insulin solution
-
Subcutaneous injection needles and syringes
3. Animal Model Generation:
-
House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly divide mice into two groups: control diet (standard chow) and high-fat diet (HFD).
-
Feed the respective diets for 12-16 weeks to induce obesity in the HFD group.
-
Monitor body weight weekly.
4. Allo-aca Administration:
-
Once significant obesity is established in the HFD group, further divide the HFD mice into two subgroups: vehicle control and Allo-aca treatment.
-
Preparation of Allo-aca solution: Dissolve Allo-aca in sterile saline to the desired concentration (e.g., 0.1-1 mg/mL). The final injection volume should be approximately 100 µL for a 25-30g mouse.
-
Administration: Administer Allo-aca or vehicle (saline) via subcutaneous injection once daily. A common dose range for Allo-aca is 0.1 to 1 mg/kg body weight.[1]
5. Monitoring Metabolic Parameters:
-
Body Weight and Food Intake: Measure body weight and food intake daily throughout the treatment period.
-
Fasting Blood Glucose: Measure fasting blood glucose levels weekly. Fast the mice for 6 hours before measurement.
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period.
-
Fast mice overnight (12-16 hours).
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT.
-
Fast mice for 4-6 hours.
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
6. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., t-test, ANOVA).
-
Compare the changes in metabolic parameters between the vehicle-treated and Allo-aca-treated groups.
Logical Relationships
The application of Allo-aca in metabolic disease models is based on a clear logical framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Allo-aca (TFA) not showing expected inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Allo-aca (TFA), a potent and specific leptin receptor antagonist peptide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Allo-aca (TFA) and what is its expected inhibitory effect?
Allo-aca (TFA) is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR).[1][2] By blocking the leptin receptor, Allo-aca (TFA) is expected to inhibit leptin-induced cell signaling and cellular responses. Its primary expected effect is the inhibition of cell proliferation in leptin-sensitive cell lines.[1][2]
Q2: Which signaling pathways are inhibited by Allo-aca (TFA)?
Allo-aca (TFA) has been shown to inhibit several key signaling pathways downstream of the leptin receptor. These include the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways. Inhibition of these pathways leads to decreased cell proliferation and survival.
Q3: What are the recommended storage and handling conditions for Allo-aca (TFA)?
Proper storage and handling are critical for maintaining the activity of Allo-aca (TFA).
-
Storage of Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years. Keep the product sealed and protected from moisture.
-
Storage of Stock Solutions: Once dissolved, store stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: In which solvents can Allo-aca (TFA) be dissolved?
Allo-aca (TFA) can be dissolved in DMSO (dimethyl sulfoxide) or water. For cell culture experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.1%).
Troubleshooting Guide: Allo-aca (TFA) Not Showing Expected Inhibition
This guide addresses potential reasons why Allo-aca (TFA) may not be exhibiting its expected inhibitory effects in your experiments.
Issue 1: No or Reduced Inhibition of Cell Proliferation
If you are not observing the expected decrease in cell proliferation in your assays (e.g., MTT or BrdU), consider the following potential causes and solutions.
Potential Causes:
-
Suboptimal Concentration: The concentration of Allo-aca (TFA) may be too low to effectively antagonize the leptin receptor in your specific cell line and experimental conditions.
-
Incorrect Experimental Design: The timing of treatment and leptin stimulation might not be optimal.
-
Cell Line Insensitivity: The cell line you are using may not express sufficient levels of the leptin receptor or may have downstream mutations that bypass the need for leptin signaling.
-
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.
-
TFA Salt Interference: The trifluoroacetate (TFA) salt, a remnant from the synthesis and purification process, can sometimes interfere with cellular assays.
Troubleshooting Steps:
-
Optimize Allo-aca (TFA) Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Based on available data, concentrations in the picomolar to nanomolar range have been shown to be effective.[1][2]
-
Review Experimental Protocol:
-
Pre-incubation: Pre-incubate the cells with Allo-aca (TFA) for a sufficient period (e.g., 1-2 hours) before stimulating with leptin.
-
Leptin Concentration: Ensure the concentration of leptin used for stimulation is appropriate and not excessively high, which might overcome the inhibitory effect of Allo-aca (TFA).
-
-
Confirm Leptin Receptor Expression: Verify the expression of the leptin receptor (ObR) in your cell line using techniques like Western blot or flow cytometry.
-
Check Peptide Integrity:
-
Ensure the peptide has been stored correctly at -20°C or -80°C in a desiccated environment.
-
Avoid multiple freeze-thaw cycles.
-
-
Consider TFA Salt Effects: If you suspect TFA interference, you may need to use a peptide with a different salt form (e.g., acetate or HCl) if available.
Issue 2: No Inhibition of Downstream Signaling Pathways (e.g., p-STAT3, p-AKT)
If Western blot analysis does not show a decrease in the phosphorylation of key signaling proteins like STAT3 and AKT after treatment with Allo-aca (TFA) and leptin stimulation, consider these points.
Potential Causes:
-
Inappropriate Time Point for Analysis: The inhibition of signaling pathways is often transient. You may be missing the optimal window for observing the effect.
-
Subcellular Localization: Changes in the localization of signaling proteins (e.g., nuclear translocation of STAT3) might be a more sensitive readout than total phosphorylation levels.
-
Compensatory Signaling: Inhibition of one pathway can sometimes lead to the activation of compensatory pathways, masking the inhibitory effect.
-
Technical Issues with Western Blotting: Problems with antibody quality, buffer composition, or transfer efficiency can lead to unreliable results.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze protein phosphorylation at multiple time points (e.g., 15 min, 30 min, 1 hour, 2 hours) after leptin stimulation in the presence and absence of Allo-aca (TFA).
-
Investigate Subcellular Localization: In addition to Western blotting for phosphorylated proteins, consider performing immunofluorescence or subcellular fractionation to assess the localization of key signaling molecules.
-
Probe for Multiple Pathway Components: Analyze the phosphorylation status of several proteins within the targeted pathways to get a more comprehensive picture of the signaling cascade.
-
Optimize Western Blot Protocol:
-
Use high-quality, validated antibodies specific for the phosphorylated and total forms of your target proteins.
-
Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Ensure efficient protein transfer and use an appropriate blocking buffer.
-
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of Allo-aca (TFA).
Table 1: In Vitro Efficacy of Allo-aca (TFA)
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| MDA-MB-231 | Cell Proliferation | 50 pM | [1][2] |
| MCF-7 | Cell Proliferation | 200 pM | [1][2] |
| RF/6A | VEGF-induced Chemotaxis & Chemokinesis | Inhibition observed at 250 nmol/L | [2] |
Table 2: In Vivo Efficacy of Allo-aca (TFA)
| Animal Model | Dosing | Outcome | Reference |
| MDA-MB-231 Orthotopic Mouse Xenograft | 0.1 and 1 mg/kg/day (subcutaneous) | Significantly extended average survival time | [1][2] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol provides a general guideline for assessing cell proliferation using the MTT assay. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize cells and reduce basal signaling, you can serum-starve the cells for 12-24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of Allo-aca (TFA) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of leptin.
-
Include appropriate controls: untreated cells, cells treated with leptin only, and cells treated with Allo-aca (TFA) only.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-STAT3 and Phospho-AKT
This protocol outlines the key steps for detecting changes in the phosphorylation of STAT3 and AKT.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT3, total STAT3, phospho-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Allo-aca (TFA) signaling pathway inhibition.
Caption: General workflow for a cell proliferation (MTT) assay.
References
Optimizing Allo-aca Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Allo-aca, a potent and specific leptin receptor antagonist peptide. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on Allo-aca's effects on cell viability to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Allo-aca and what is its mechanism of action?
A1: Allo-aca is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR).[1][2] By binding to the leptin receptor, Allo-aca blocks leptin-induced signaling pathways, including the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[3] This inhibition of leptin signaling can lead to a reduction in cell proliferation, particularly in cancer cells that overexpress the leptin receptor.[3]
Q2: What is the recommended starting concentration range for Allo-aca in cell viability experiments?
A2: The optimal concentration of Allo-aca is highly dependent on the cell line being investigated. For a new cell line, it is recommended to perform a dose-response experiment with a wide range of concentrations, for example, from 1 nM to 100 µM using 10-fold dilutions.[4] Based on existing literature, concentrations in the picomolar to nanomolar range have been shown to be effective in inhibiting the proliferation of various cancer cell lines.[1][5][6]
Q3: How should I prepare and store Allo-aca stock solutions?
A3: For optimal stability, it is recommended to store Allo-aca as a lyophilized powder at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in sterile, distilled water or a buffer such as PBS. It is advisable to prepare high-concentration stock solutions and aliquot them to avoid repeated freeze-thaw cycles. For long-term storage of the stock solution, -80°C is recommended for up to six months, while for short-term storage of up to one month, -20°C is suitable.[1]
Q4: I am observing high levels of cytotoxicity even at low concentrations of Allo-aca. What could be the cause?
A4: While Allo-aca's primary mechanism is to inhibit proliferation by blocking leptin signaling, high concentrations or prolonged exposure can lead to cytotoxicity. If you observe unexpected levels of cell death, consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the leptin signaling pathway.
-
Off-Target Effects: At very high concentrations, the possibility of off-target effects increases.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of the experiment can all influence the observed cytotoxicity. It is crucial to maintain consistent and optimal cell culture conditions.
Q5: Can Allo-aca be used in combination with other therapeutic agents?
A5: Yes, investigating the synergistic effects of Allo-aca with other anti-cancer agents is a promising area of research. By blocking the pro-proliferative and pro-angiogenic effects of leptin, Allo-aca may enhance the efficacy of other cytotoxic or targeted therapies. When designing combination studies, it is essential to perform dose-matrix experiments to identify synergistic, additive, or antagonistic interactions.
Data Presentation
The following tables summarize the effective concentrations of Allo-aca in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing your own experiments.
| Cell Line | Cancer Type | Effective Concentration (IC50) | Reference |
| MCF-7 | Breast Cancer | 200 pM | [1] |
| MDA-MB-231 | Breast Cancer | 50 pM | [1] |
| HT29 | Colorectal Cancer | 1 nM (d-Ser analog) | [3] |
| K-562 | Chronic Myeloid Leukemia | Picomolar range | [5][6] |
| Cell Line | Assay Context | Allo-aca Concentration | Observed Effect | Reference |
| RF/6A | VEGF-induced proliferation | 100 - 250 nM | Reduction to or below baseline proliferation | [7] |
| BCE | VEGF-induced proliferation | 100 - 250 nM | Reduction to or below baseline proliferation | |
| RF/6A | VEGF-induced chemotaxis and chemokinesis | 100 - 250 nM | Significant reduction | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Allo-aca using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of Allo-aca on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Allo-aca
-
Target cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Allo-aca Treatment:
-
Prepare a series of Allo-aca dilutions in serum-free medium at twice the final desired concentrations. A common approach is to use a wide range of concentrations with 10-fold dilutions for an initial screen (e.g., 1 nM to 100 µM).
-
Remove the complete medium from the wells and add 100 µL of the Allo-aca dilutions to the respective wells. Include wells with serum-free medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the Allo-aca concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-response | - Allo-aca concentration is too low- Cell line is not sensitive to leptin signaling inhibition- Insufficient incubation time | - Test a higher range of Allo-aca concentrations.- Confirm the expression of the leptin receptor (ObR) in your cell line.- Increase the duration of Allo-aca treatment. |
| Precipitation of Allo-aca in the medium | - Poor solubility of the peptide at high concentrations | - Prepare fresh dilutions from a concentrated stock solution.- Gently vortex the dilutions before adding them to the cells.- Consider using a different solvent for the stock solution if water is not effective, but ensure solvent compatibility with your cells. |
| Inconsistent formazan crystal formation in MTT assay | - Uneven distribution of viable cells- Contamination of the cell culture | - Ensure even cell seeding.- Regularly check cell cultures for any signs of contamination. |
| High background in MTT assay | - Contamination of reagents- Phenol red in the medium can interfere with absorbance readings | - Use sterile, fresh reagents.- Use phenol red-free medium for the MTT assay. |
Visualizations
Allo-aca's Mechanism of Action: Inhibition of Leptin Signaling
Caption: Allo-aca competitively inhibits leptin binding to its receptor, blocking downstream signaling.
Experimental Workflow for Optimizing Allo-aca Concentration
Caption: A stepwise workflow for determining the optimal concentration of Allo-aca.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical guide for troubleshooting unexpected cytotoxicity in Allo-aca experiments.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
Troubleshooting Allo-aca Solubility in PBS: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the leptin receptor antagonist Allo-aca, achieving optimal solubility in Phosphate-Buffered Saline (PBS) is critical for experimental success. This guide provides a comprehensive resource for troubleshooting common solubility challenges, offering detailed protocols and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Allo-aca and how does it influence its solubility?
A1: The amino acid sequence of Allo-aca is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2[1]. Understanding the properties of these amino acids is key to troubleshooting solubility.
-
Charged Residues: At a physiological pH of ~7.4 (typical for PBS), Glutamic acid (Glu) is negatively charged, and Arginine (Arg) is positively charged. This gives the peptide both acidic and basic character.
-
Hydrophobic Residues: Norvaline (Nva), Valine (Val), Alanine (Ala), and Leucine (Leu) are all nonpolar, hydrophobic amino acids. A high proportion of hydrophobic residues can contribute to poor aqueous solubility and a tendency to aggregate.
-
Polar, Uncharged Residues: allo-Threonine (alloThr) and Serine (Ser) are polar and hydrophilic.
-
Aca: Aminocaproic acid (Aca) is a non-standard amino acid that is generally considered hydrophilic.
The presence of both charged and significant hydrophobic residues suggests that while Allo-aca has some potential for aqueous solubility, it may be prone to aggregation, especially at higher concentrations.
Q2: I am observing precipitation or cloudiness when dissolving Allo-aca in PBS. What is the likely cause?
A2: Precipitation or a cloudy appearance indicates that the Allo-aca is not fully dissolved and is likely aggregating. Several factors can contribute to this:
-
Concentration: The requested concentration may be above the solubility limit of Allo-aca in PBS.
-
pH of the PBS: The pH of the PBS solution can significantly impact the net charge of the peptide. If the pH is close to the isoelectric point (pI) of Allo-aca, where the net charge is zero, its solubility will be at its lowest.
-
Temperature: Dissolution may be temperature-dependent.
-
Improper Reconstitution Technique: The method used to dissolve the peptide can greatly influence the outcome.
Q3: What is the recommended procedure for dissolving Allo-aca?
A3: For direct solubilization in an aqueous buffer, it is often recommended to first dissolve the peptide in sterile water before adding it to a more complex buffer like PBS. Some suppliers suggest that for aqueous solutions, ultrasonic treatment may be necessary to aid dissolution[1].
Q4: Can I use organic solvents to help dissolve Allo-aca?
A4: Yes. For peptides with hydrophobic characteristics, a common strategy is to first dissolve the peptide in a small amount of a water-miscible organic solvent like Dimethyl sulfoxide (DMSO). Once dissolved, this stock solution can be slowly added to the aqueous buffer (e.g., PBS) while stirring to reach the desired final concentration. It is important to keep the final concentration of the organic solvent low, as it may affect your experimental system.
Troubleshooting Guide
If you are encountering solubility issues with Allo-aca in PBS, follow this step-by-step troubleshooting guide.
Initial Assessment and Solubility Testing
Before preparing your full experimental volume, it is prudent to test the solubility of a small aliquot of the peptide.
Table 1: Initial Solubility Testing Parameters
| Parameter | Recommendation |
| Test Aliquot | A small, non-critical amount of lyophilized peptide |
| Initial Solvent | Sterile, deionized water |
| Concentration | Start at a concentration slightly higher than your target |
| Observation | Visually inspect for clarity, precipitation, or cloudiness |
Experimental Protocol: Stepwise Dissolution of Allo-aca
This protocol provides a systematic approach to dissolving Allo-aca, starting with the most gentle methods.
-
Preparation:
-
Bring the lyophilized Allo-aca vial to room temperature before opening to minimize condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Aqueous Dissolution (Method 1):
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution.
-
Gently vortex or swirl to mix.
-
If the peptide does not fully dissolve, proceed to sonication.
-
Place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect for dissolution. Repeat if necessary.
-
-
Once dissolved in water, slowly add this stock solution to your PBS buffer to reach the final desired concentration.
-
-
pH Adjustment (Method 2):
-
If solubility in water or PBS is still poor, the pH of the solution may need adjustment.
-
Since Allo-aca contains both an acidic (Glu) and a basic (Arg) residue, its net charge will be sensitive to pH.
-
To increase the net positive charge and potentially improve solubility, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your peptide solution.
-
To increase the net negative charge, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise.
-
Monitor for dissolution after each addition. Be mindful that significant pH changes may affect your experiment.
-
-
Organic Solvent Dissolution (Method 3):
-
If aqueous methods fail, use a minimal amount of 100% DMSO to dissolve the lyophilized Allo-aca.
-
Once fully dissolved in DMSO, slowly add this stock solution dropwise to your vigorously stirring PBS solution to achieve the final concentration.
-
Caution: Ensure the final DMSO concentration is compatible with your experimental system.
-
Table 2: Summary of Dissolution Methods
| Method | Description | When to Use |
| Aqueous Dissolution | Dissolving in sterile water, with sonication if needed, before dilution in PBS. | First-line approach for most applications. |
| pH Adjustment | Modifying the pH of the solution to increase the net charge of the peptide. | When the peptide is suspected to be near its isoelectric point. |
| Organic Solvent | Using a small amount of a water-miscible organic solvent (e.g., DMSO) to create a stock solution. | For peptides with significant hydrophobic character that fail to dissolve in aqueous solutions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting Allo-aca solubility issues.
Caption: Troubleshooting workflow for Allo-aca solubility in PBS.
Allo-aca Signaling Pathway Inhibition
Allo-aca functions as a leptin receptor antagonist, thereby inhibiting the downstream signaling pathways activated by leptin. Understanding this mechanism is crucial for interpreting experimental results.
Caption: Allo-aca inhibits leptin-induced signaling pathways.
References
How to prevent degradation of Allo-aca peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Allo-aca peptide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Allo-aca peptide and what is its primary stability concern?
Allo-aca is a synthetic peptidomimetic that acts as a potent and specific antagonist for the leptin receptor (ObR)[1][2][3]. Its sequence is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2[4]. The primary stability concern is its rapid degradation in biological fluids. Studies have shown that Allo-aca can decompose within 30 minutes in human serum and becomes undetectable in mouse plasma within an hour of subcutaneous administration[5][6]. This inherent instability necessitates strict handling, storage, and experimental protocols to ensure its biological activity and obtain reproducible results.
Q2: What are the main chemical pathways through which Allo-aca peptide can degrade?
Like most peptides, Allo-aca is susceptible to several chemical and physical degradation pathways:
-
Hydrolysis: The peptide bonds in Allo-aca can be cleaved by water, a reaction often accelerated by extreme pH conditions (either acidic or basic). The presence of an Aspartic acid (Asp) or Glutamic acid (Glu) residue, such as the Glu residue in Allo-aca, can make the peptide particularly susceptible to hydrolysis[7].
-
Oxidation: While Allo-aca does not contain the most easily oxidized residues like Methionine (Met) or Cysteine (Cys), prolonged exposure to atmospheric oxygen can still lead to oxidative damage, especially at higher pH.
-
Deamidation: Peptides containing Asparagine (Asn) or Glutamine (Gln) can undergo deamidation. Allo-aca's sequence does not contain these residues, making this specific pathway less of a concern.
-
Aggregation: Peptides can form insoluble clumps due to hydrophobic interactions, which reduces their solubility and biological activity[8][9]. The hydrophobic residues in Allo-aca (Nva, Val, Ala, Leu) may contribute to this risk, especially at high concentrations.
-
Proteolysis: When used in in vitro cell culture or in vivo studies, Allo-aca is vulnerable to degradation by proteases present in serum or tissues[10]. This is a major factor in its short in vivo half-life[5][6].
Q3: How should I properly store lyophilized Allo-aca peptide?
For maximum stability, lyophilized Allo-aca peptide should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For maximum stability, storage at -80°C is preferred[11][9].
-
Environment: Keep the vial tightly sealed in a dry environment, preferably in a desiccator, to protect it from moisture[12]. Peptides are often hygroscopic and absorbing water can accelerate degradation pathways[12].
-
Light: Protect the peptide from light, especially UV light[13].
Q4: What is the best way to prepare and store Allo-aca stock solutions?
Preparing and storing stock solutions correctly is critical to preserving the peptide's activity.
-
Reconstitution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Use a sterile, high-purity solvent for reconstitution. For many peptides, sterile, distilled water or a buffer compatible with your experiment (e.g., PBS) is suitable. For peptides with solubility issues, a small amount of an organic solvent like DMSO or acetonitrile may be needed first, followed by dilution with an aqueous buffer.
-
Storage of Solutions: Once in solution, peptide stability decreases significantly[14]. It is highly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. This practice prevents waste and avoids multiple freeze-thaw cycles, which can accelerate degradation[7][11].
-
Avoid Contamination: Use sterile pipette tips and tubes to prevent microbial contamination, which can introduce proteases.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Allo-aca.
Problem 1: Inconsistent or no biological effect observed in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | 1. Confirm Proper Storage: Verify that both lyophilized powder and stock solutions were stored at the correct temperature and protected from light and moisture. 2. Prepare Fresh Solutions: If stock solutions are old or have undergone multiple freeze-thaw cycles, discard them and prepare a fresh solution from a new vial of lyophilized peptide. 3. Minimize Time at Room Temperature: Keep peptide solutions on ice when not in immediate use. Prepare working dilutions immediately before adding them to your assay. |
| Proteolytic Degradation in Culture | 1. Reduce Serum Concentration: If your cell culture medium contains serum (e.g., FBS), consider reducing the serum concentration or using a serum-free medium during the peptide treatment period, if compatible with your cells. 2. Include Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your culture medium to reduce enzymatic degradation of Allo-aca. |
| Adsorption to Surfaces | 1. Use Low-Binding Plastics: Peptides can adsorb to the surfaces of standard plasticware. Use low-protein-binding microplates and tubes for all steps involving the peptide. 2. Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to your dilution buffers can help prevent the peptide from sticking to surfaces. |
Problem 2: Variability in results between different experimental days.
| Potential Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | 1. Use Single-Use Aliquots: Ensure you are using a fresh, single-use aliquot of the stock solution for each experiment. Repeatedly freezing and thawing a stock solution is a major source of peptide degradation[14]. |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Handling: Peptides can be viscous or sticky. Pipette slowly and check the tip to ensure the full volume has been dispensed. |
| Oxidation of Stock Solution | 1. Minimize Headspace: When preparing aliquots, use vials that are appropriately sized to minimize the air (oxygen) in the headspace. 2. Consider Inert Gas: For maximum stability, the headspace of the stock solution vial can be purged with an inert gas like argon or nitrogen before sealing and freezing. |
Experimental Protocols & Data
Protocol 1: Assessment of Allo-aca Stability by RP-HPLC
This protocol provides a method to assess the stability of Allo-aca under different conditions by monitoring the decrease in the main peptide peak and the appearance of degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Methodology:
-
Prepare Solutions: Reconstitute lyophilized Allo-aca to 1 mg/mL in sterile water.
-
Incubation: Aliquot the stock solution into separate buffers with varying pH (e.g., pH 5.0, pH 7.4, pH 8.5). Create parallel sets for incubation at 4°C and 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours), take a sample from each condition and immediately freeze it at -80°C to halt further degradation.
-
RP-HPLC Analysis:
-
Thaw samples immediately before analysis.
-
Inject a standard amount (e.g., 20 µL) onto a C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis: Calculate the percentage of the intact Allo-aca peak area relative to the total peak area at each time point. The time 0 sample serves as the 100% reference.
Hypothetical Stability Data for Allo-aca
The following table summarizes hypothetical stability data for Allo-aca based on general peptide degradation principles. This data illustrates the expected trends under different experimental conditions.
Table 1: Percentage of Intact Allo-aca Peptide Remaining After Incubation
| Incubation Time | 4°C, pH 7.4 | 37°C, pH 7.4 | 37°C, pH 5.0 | 37°C, pH 8.5 |
|---|---|---|---|---|
| 0 hours | 100% | 100% | 100% | 100% |
| 8 hours | 98% | 91% | 94% | 85% |
| 24 hours | 95% | 78% | 85% | 62% |
| 48 hours | 92% | 60% | 75% | 40% |
This data is illustrative. Actual degradation rates should be determined experimentally.
Visualizations
Workflow for Peptide Handling and Storage
Caption: Recommended workflow for handling Allo-aca from storage to use.
Common Degradation Pathways for Peptides
Caption: Major pathways leading to the degradation of peptide therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. veeprho.com [veeprho.com]
- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. nordscipeptides.com [nordscipeptides.com]
- 14. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allo-aca in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Allo-aca in cellular assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Allo-aca and what is its primary mechanism of action?
Allo-aca is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR).[1][2] Its primary mechanism of action is to block the signaling and biological activities induced by leptin.[1]
Q2: In which cellular models has the efficacy of Allo-aca been demonstrated?
Allo-aca has been shown to be effective in a variety of in vitro and in vivo models.[1] Notably, it inhibits the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7.[1] It has also demonstrated anti-proliferative activity against chronic myeloid leukemia cells.[2][3] Furthermore, Allo-aca has been shown to inhibit vascular endothelial growth factor (VEGF) effects in ophthalmic neoangiogenesis models using retinal (RF/6A) and corneal (BCE) endothelial cells.[4]
Q3: What are the known off-target effects of Allo-aca?
A significant off-target effect of Allo-aca is its ability to inhibit signaling pathways induced by Vascular Endothelial Growth Factor (VEGF).[1][4] Specifically, Allo-aca can reduce VEGF-dependent leptin mRNA expression and inhibit VEGF-induced cell proliferation, chemotaxis, and chemokinesis.[1][4]
Q4: What is the stability of Allo-aca in experimental conditions?
Allo-aca has a short half-life in serum, decomposing within 30 minutes in pooled human serum.[2][3] However, its in vivo efficacy is attributed to its exceptionally tight and long-lasting binding to the leptin receptor.[2][3] The half-life is extended in other biological fluids, such as over 2 hours in bovine vitreous fluid and 10 hours in human tears.[2][3]
Q5: Can Allo-aca cross the blood-brain barrier (BBB)?
Yes, Allo-aca has been shown to cross the blood-brain barrier, which can lead to central effects such as increased appetite (orexigenic effects) and weight gain in animal models.[5][6] An analog, d-Ser, has been developed to have peripheral activity without crossing the BBB.[5]
Troubleshooting Guide
Issue 1: No observable effect of Allo-aca on leptin-induced proliferation.
-
Question: I am not seeing any inhibition of cell proliferation with Allo-aca in my leptin-stimulated cells. What could be the reason?
-
Possible Causes and Solutions:
-
Incorrect Concentration: Ensure you are using an effective concentration of Allo-aca. Picomolar to nanomolar concentrations are typically effective. For example, it inhibits leptin-induced proliferation of MDA-MB-231 cells at 50 pM and MCF-7 cells with an IC50 of 200 pM.[1]
-
Peptide Stability: Allo-aca has a short half-life in serum.[2][3] If your assay involves long incubation times with serum, consider refreshing the media with Allo-aca. For long-term experiments, serum-free or low-serum conditions might be necessary if compatible with your cell line.
-
Cell Line Sensitivity: Confirm that your cell line expresses the leptin receptor (ObR). You can verify this by Western blot, qPCR, or flow cytometry.
-
Leptin Concentration: The concentration of leptin used for stimulation might be too high, overwhelming the antagonistic effect of Allo-aca. Perform a dose-response curve for leptin to determine the optimal concentration for your assays.
-
Issue 2: Unexpected effects on VEGF-related pathways.
-
Question: I am observing changes in VEGF-related signaling even though I am targeting the leptin receptor. Is this expected?
-
Answer: Yes, this is an expected off-target effect. Allo-aca has been shown to inhibit VEGF-induced signaling pathways.[4] It can suppress the long-term (24h) stimulation of Akt and ERK1/2 pathways by VEGF.[4]
-
Experimental Confirmation: To confirm this in your system, you can perform the following experiment:
-
Starve your cells (e.g., in serum-free media for 24 hours).
-
Pre-treat the cells with Allo-aca (e.g., 250 nmol/L) for a designated time.
-
Stimulate the cells with VEGF (e.g., 100 ng/mL) for 15 minutes (for acute effects) and 24 hours (for long-term effects).
-
Lyse the cells and perform Western blotting for phosphorylated and total STAT3, ERK1/2, and Akt.[4]
-
Issue 3: Difficulty in interpreting signaling pathway results.
-
Question: How can I confirm that Allo-aca is specifically inhibiting leptin-induced signaling pathways?
-
Answer: You can dissect the signaling pathway by examining key downstream molecules of the leptin receptor. The primary pathways affected by leptin and inhibited by Allo-aca are JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[5]
-
Detailed Protocol: Western Blot for Phospho-STAT3
-
Cell Seeding: Seed your cells in a 6-well plate and allow them to adhere overnight.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Control: No treatment.
-
Leptin alone: Stimulate with an appropriate concentration of leptin for 15-30 minutes.
-
Allo-aca + Leptin: Pre-incubate with Allo-aca for 1-2 hours, then add leptin and incubate for 15-30 minutes.
-
Allo-aca alone: Treat with Allo-aca for the same duration as the co-treatment group.
-
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 (t-STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the t-STAT3 signal.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Allo-aca
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| MDA-MB-231 | Proliferation Inhibition | 50 pM | [1] |
| MCF-7 | Proliferation Inhibition | 200 pM (IC50) | [1] |
| K562 (Chronic Myeloid Leukemia) | Proliferation Inhibition | Picomolar activity | [2][3] |
| RF/6A (Retinal Endothelial) | VEGF-induced Proliferation Inhibition | 100-250 nmol/L | [4] |
| BCE (Corneal Endothelial) | VEGF-induced Proliferation Inhibition | 100-250 nmol/L | [4] |
Table 2: Binding Affinity and Pharmacokinetics
| Parameter | Value | Condition | Reference |
| ka (Association rate) | 5 x 105 M-1s-1 | Surface Plasmon Resonance | [2][3] |
| kdiss (Dissociation rate) | 1.5 x 10-4 s-1 | Surface Plasmon Resonance | [2][3] |
| Serum Half-life | < 30 minutes | Pooled human serum | [2][3] |
| Vitreous Fluid Half-life | > 2 hours | Bovine vitreous fluid | [2][3] |
| Tears Half-life | 10 hours | Human tears | [2][3] |
Visualizations
Caption: On-target signaling pathway of Allo-aca.
Caption: Off-target effect of Allo-aca on VEGF signaling.
Caption: General experimental workflow for Allo-aca studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 5. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of Allo-aca
Welcome to the technical support center for Allo-aca, a potent and specific leptin receptor antagonist peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing the in vivo efficacy of Allo-aca in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Allo-aca and what is its primary mechanism of action?
Allo-aca is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR).[1] By blocking the binding of leptin to its receptor, Allo-aca inhibits the downstream signaling pathways, including the JAK2/STAT3, MAPK/ERK, and PI3K/AKT pathways.[2] This inhibition can lead to reduced cell proliferation and angiogenesis, making it a valuable tool for research in oncology and other leptin-driven pathologies.
Q2: What are the main challenges associated with the in vivo use of Allo-aca?
The primary challenges with the in vivo application of Allo-aca are its short serum half-life and its ability to cross the blood-brain barrier (BBB). The peptide is rapidly cleared from circulation, with a reported decomposition time of within 30 minutes in human serum.[3][4] However, its remarkable in vivo efficacy is attributed to its exceptionally tight binding to the leptin receptor.[3][4] The penetration of the BBB can lead to undesirable orexigenic effects (increased appetite) and consequent weight gain.[2]
Q3: Is there an alternative to Allo-aca that does not cross the blood-brain barrier?
Yes, an analog of Allo-aca called d-Ser has been developed.[2] In this analog, the N-terminal allo-threonine is replaced with a D-serine residue. This modification prevents the peptide from crossing the BBB, thereby avoiding the central orexigenic effects while retaining its peripheral leptin receptor antagonistic activity.[2]
Q4: How should I store and handle Allo-aca?
Lyophilized Allo-aca should be stored at -20°C for up to one year, or at -80°C for up to two years. For preparing a stock solution, it is recommended to first dissolve the peptide in sterile water. Once reconstituted, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Suboptimal or Inconsistent In Vivo Efficacy
Possible Cause 1: Inadequate Dosing or Dosing Frequency. Due to its short half-life, the dosing regimen is critical for maintaining sufficient therapeutic levels of Allo-aca.
-
Solution:
-
Review the dose-response data from relevant preclinical models (see Table 3).
-
Consider increasing the dosing frequency (e.g., twice daily injections) or using a continuous delivery system like an osmotic pump for long-term studies.
-
Perform a dose-escalation study to determine the optimal dose for your specific model. A classic "3+3" design can be employed where cohorts of 3-6 patients (or animals) are treated with sequentially higher doses to establish the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5]
-
Possible Cause 2: Peptide Instability or Degradation. Allo-aca is a peptide and is susceptible to degradation by proteases.
-
Solution:
-
Ensure proper storage of both the lyophilized powder and reconstituted solutions.
-
Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
When preparing formulations, use sterile, nuclease-free water or saline.
-
Possible Cause 3: Issues with Subcutaneous Injection. Improper injection technique can lead to leakage, variability in absorption, and local tissue reactions.
-
Solution:
-
Use an appropriate needle gauge (25-27G for mice).[6]
-
Inject into a "tent" of skin created by gently lifting the skin at the scruff or flank.[7]
-
Inject the solution slowly to allow for absorption and minimize leakage.[8]
-
To prevent leakage after injection, turn the bevel of the needle downward and apply gentle pressure while withdrawing.[8]
-
Problem 2: Unexpected Side Effects (e.g., Weight Gain)
Possible Cause: Central Action of Allo-aca. Allo-aca can cross the blood-brain barrier and antagonize leptin's effects in the hypothalamus, leading to increased food intake and weight gain.[2]
-
Solution:
-
If central effects are a concern for your experimental model, consider using the d-Ser analog of Allo-aca, which does not cross the BBB.[2]
-
Monitor food intake and body weight of the animals throughout the study to assess for central effects. In some tumor-bearing mouse models, Allo-aca treatment may not significantly affect body weight.[2]
-
Problem 3: Difficulty in Detecting Downstream Signaling Effects
Possible Cause: Inappropriate Timing of Sample Collection. The inhibition of signaling pathways like JAK/STAT, MAPK/ERK, and PI3K/AKT can be transient.
-
Solution:
-
Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling after Allo-aca administration.
-
Collect tissues and prepare lysates rapidly to preserve the phosphorylation status of signaling proteins.
-
Possible Cause 2: Technical Issues with Western Blotting.
-
Solution:
-
Follow a validated Western blot protocol (see Experimental Protocols section).
-
Ensure the use of high-quality, validated antibodies for your target proteins (e.g., p-STAT3, p-ERK).
-
Use appropriate loading controls (e.g., β-actin, GAPDH) to normalize your results.
-
Data Presentation
Table 1: In Vitro Efficacy of Allo-aca and Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| Allo-aca | MCF-7 (Breast Cancer) | Proliferation | 200 pM | [1] |
| Allo-aca | MDA-MB-231 (Breast Cancer) | Proliferation | 50 pM | [1] |
| d-Ser | Breast and Colorectal Cancer Cells | Proliferation | 1 nM | [2] |
Table 2: Pharmacokinetic Parameters of Allo-aca
| Parameter | Value | Species | Administration | Reference |
| Serum Half-life | < 30 minutes | Human (in vitro) | - | [3][4] |
| Cmax | 8.9 µg/mL | Mouse | 2 mg/kg, s.c. | [3][4] |
| Time to Cmax | 5 minutes | Mouse | 2 mg/kg, s.c. | [3] |
| Receptor Binding (ka) | 5 x 10^5 M-1s-1 | Human | - | [4] |
| Receptor Dissociation (kdiss) | 1.5 x 10^-4 s-1 | Human | - | [4] |
Table 3: In Vivo Efficacy of Allo-aca in a Xenograft Model
| Dose | Animal Model | Outcome | Result | Reference |
| 0.1 mg/kg/day | MDA-MB-231 orthotopic mouse xenograft | Average Survival Time | 24 days (vs. 15.4 days for control) | [1] |
| 1 mg/kg/day | MDA-MB-231 orthotopic mouse xenograft | Average Survival Time | 28.1 days (vs. 15.4 days for control) | [1] |
| 5 µ g/eye | Rat laser-induced choroidal neovascularization | Reduction in Lesion Size | ~30% reduction | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Preparation:
-
Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Inoculation:
-
Anesthetize 6-8 week old female immunodeficient mice (e.g., nude or NSG mice).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27G needle.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with a digital caliper 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Allo-aca Administration:
-
Randomize mice into treatment and control groups.
-
Reconstitute Allo-aca in sterile saline.
-
Administer Allo-aca via subcutaneous injection at the desired dose (e.g., 0.1-1 mg/kg) daily or twice daily. The control group should receive vehicle (sterile saline).
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the duration specified in your study design.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
Excise tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, Western blot).
-
Protocol 2: Western Blot Analysis of Leptin Signaling Pathway
-
Sample Preparation:
-
Treat cancer cells with leptin in the presence or absence of Allo-aca for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tumor tissues, homogenize in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
Caption: Workflow for assessing the in vivo efficacy of Allo-aca.
Caption: Allo-aca inhibits leptin-induced signaling pathways.
Caption: Decision tree for troubleshooting Allo-aca experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
Technical Support Center: Allo-aca Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Allo-aca, a novel allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), in preclinical animal models. The information is designed to help overcome common challenges in formulation, delivery, and in vivo efficacy assessment.
Frequently Asked Questions (FAQs)
Q1: What is Allo-aca and what is its mechanism of action?
A1: Allo-aca is an experimental, synthetic small-molecule inhibitor that targets Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. Unlike traditional inhibitors that bind to the active site, Allo-aca binds to an allosteric site—a distinct location on the enzyme.[1][2] This binding induces a conformational change that locks the enzyme in an inactive state, preventing its dimerization and subsequent function.[3] This mechanism offers high selectivity and can circumvent resistance issues seen with active-site inhibitors.[1][4]
Q2: What are the primary challenges in delivering Allo-aca in animal models?
A2: Like many small-molecule inhibitors, the primary challenges with Allo-aca revolve around its physicochemical properties.[5][6] Key issues include:
-
Poor aqueous solubility: This can lead to low bioavailability and difficulty in preparing suitable formulations for injection.[5][7]
-
Rapid metabolism and clearance: The compound may be quickly cleared from circulation, requiring frequent dosing or advanced formulation strategies to maintain therapeutic concentrations.[8]
-
Off-target effects and toxicity: Although designed for selectivity, high concentrations or specific delivery vehicles can lead to unforeseen toxicity.[9]
-
Vehicle-related issues: The solvents and excipients used to formulate Allo-aca can cause local irritation, inflammation, or systemic toxicity, confounding experimental results.[10][11]
Q3: Which animal model is most appropriate for studying Allo-aca's efficacy?
A3: The choice of animal model is critical and depends on the research question. For general pharmacokinetic (PK) and pharmacodynamic (PD) studies, mice (e.g., C57BL/6) are commonly used due to their well-characterized genetics and the availability of research tools.[12] For oncology studies, xenograft models (implanting human cancer cells into immunodeficient mice) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors (e.g., Kras/p53 mutant NSCLC models) are highly relevant.[3] The selection must be scientifically justified in the study protocol.[13]
Troubleshooting Guide
Problem 1: Low or No Observed Efficacy In Vivo
You've administered Allo-aca to your animal model but do not observe the expected therapeutic effect (e.g., tumor growth inhibition, metabolic changes).
-
Poor Bioavailability or Suboptimal Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.[8][14]
-
Solution: Conduct a pharmacokinetic (PK) study.[6] Administer a single dose of Allo-aca and collect blood samples at multiple time points to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This data is essential for optimizing the dosing regimen.
-
Solution: Re-evaluate the formulation strategy. Poorly soluble compounds often benefit from specialized formulations.[5] Consider using co-solvents, cyclodextrins, or lipid-based nanoparticle systems to improve solubility and systemic exposure.[7]
-
-
Lack of Target Engagement: The drug may be present in the target tissue but is not binding to ACC as expected.[15][16]
-
Compound Instability: Allo-aca may be unstable in the formulation or may degrade rapidly in vivo.
-
Solution: Assess the stability of your formulation before administration. Use analytical methods like HPLC to check for degradation products. For in vivo stability, analyze plasma samples for the presence of the parent compound versus its metabolites.
-
References
- 1. Drugs for Allosteric Sites on Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting mitochondrial structure and dynamics for therapeutic intervention in cancer | PLOS Biology [journals.plos.org]
- 10. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Human and Animal Health: The Road from Animal Models to New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
Technical Support Center: Minimizing Variability in Allogeneic Hematopoietic Stem Cell Transplantation (Allo-HSCT) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their Allo-HSCT experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical Allo-HSCT experiments?
A1: Variability in preclinical Allo-HSCT studies can arise from several factors, significantly impacting experimental outcomes and reproducibility. Key sources include:
-
Donor and Recipient Characteristics: Genetic differences, particularly in Major Histocompatibility Complex (MHC) and minor histocompatibility antigens (miHA), are major drivers of alloreactivity.[1][2] The age, sex, and health status of both donor and recipient animals can also introduce variability.
-
Conditioning Regimens: The intensity and type of conditioning (e.g., total body irradiation [TBI] or chemotherapy) can cause varying degrees of tissue damage, influencing the severity of Graft-versus-Host Disease (GVHD).[2][3][4]
-
Cellular Innoculum: The composition of the graft, including the dose of hematopoietic stem cells (HSCs) and the number of contaminating T cells, is a critical variable.[4][5]
-
Animal Husbandry and Environment: Differences in the microbiome and exposure to environmental pathogens between animal facilities can significantly alter immune responses and GVHD development.[4]
Q2: How does the choice of animal model affect experimental variability?
A2: The choice of animal model is crucial and can introduce significant variability. Murine models are the most common and offer a high degree of genetic control. However, variations exist between different mouse strains and substrains.[1][4] For instance, some models are designed to induce systemic disease, while others result in disease restricted to specific organs.[1] Canine and non-human primate models, while more complex and costly, offer a closer representation of human physiology and pathology.[1] The specific model chosen should align with the experimental question to minimize irrelevant variability.
Q3: What is Graft-versus-Host Disease (GVHD) and how does it contribute to experimental variability?
A3: GVHD is a major complication of Allo-HSCT where donor T cells recognize recipient tissues as foreign and mount an immune attack.[3][4] It is a primary source of morbidity and mortality and a significant variable in experimental outcomes.[4] GVHD can be acute or chronic, with distinct pathologies.[1][4] The severity of GVHD is influenced by the degree of MHC mismatch, the conditioning regimen, and the number of T cells in the graft, all of which can vary between experiments if not carefully controlled.[3][4]
Q4: What are the key considerations for a conditioning regimen to ensure consistency?
A4: The conditioning regimen, typically involving irradiation or chemotherapy, is designed to ablate the recipient's hematopoietic system and suppress their immune response to allow for donor cell engraftment.[4] To ensure consistency, it is critical to standardize the following:
-
Dosage and Delivery: The total dose of radiation or chemotherapy and the rate of delivery must be consistent across all animals in an experimental group.[4]
-
Type of Conditioning: The choice between myeloablative and reduced-intensity conditioning will significantly impact outcomes and should be consistent with the experimental goals.[6]
-
Timing: The time between conditioning and cell infusion should be strictly controlled.
Troubleshooting Guides
Issue 1: High Variability in GVHD Severity and Incidence
| Potential Cause | Troubleshooting Steps |
| Inconsistent T-cell dose in graft | Carefully quantify and normalize the number of T cells (e.g., CD4+ and CD8+) in the donor inoculum for each recipient. |
| Variable conditioning intensity | Ensure precise and consistent delivery of total body irradiation (TBI) or chemotherapy for all animals. Calibrate radiation sources regularly.[4] |
| Differences in gut microbiota | Co-house animals from different litters or vendors for a period before the experiment to normalize gut flora. Consider using animals from a single, well-characterized vendor. |
| Subtle genetic variations in animal strains | Use highly inbred and genetically defined animal strains from a reputable supplier. Perform periodic genetic quality control checks. |
Issue 2: Poor or Failed Engraftment
| Potential Cause | Troubleshooting Steps |
| Insufficient immunosuppression from conditioning | Verify the dose and administration of the conditioning regimen. Consider increasing the intensity if appropriate for the model.[7] |
| Low number of viable hematopoietic stem cells (HSCs) | Assess the viability and purity of the donor bone marrow or stem cell product before infusion. Ensure proper handling and storage of cells. |
| Host immune rejection | In models with a strong host-versus-graft potential, consider more intensive immunosuppressive conditioning or the use of T-cell depleted grafts.[7] |
| Incorrect injection technique | Ensure proper intravenous injection technique to deliver the full cell dose into circulation. |
Experimental Protocols & Data
Standardized Murine Model for Acute GVHD
This protocol describes a common model for inducing acute GVHD.
1. Donor and Recipient Selection:
-
Donor: C57BL/6 (H2b) mice
-
Recipient: BALB/c (H2d) mice
-
Both strains should be age and sex-matched.
2. Conditioning:
-
Recipients are exposed to a lethal dose of total body irradiation (TBI), typically administered in a split dose to reduce acute toxicity. For example, a total of 800-900 cGy, split into two doses 4 hours apart.[1]
3. Donor Cell Preparation:
-
Harvest bone marrow and spleen from donor mice.
-
Prepare a single-cell suspension from the bone marrow.
-
Isolate splenocytes and enrich for T cells if required by the specific experimental design.
4. Transplantation:
-
Within 24 hours of conditioning, inject a defined number of donor bone marrow cells (e.g., 5 x 10^6) and splenocytes (containing T cells, e.g., 1 x 10^6) intravenously into the recipient mice.[5]
5. Post-Transplant Monitoring:
-
Monitor recipients daily for weight loss, clinical signs of GVHD (e.g., ruffled fur, hunched posture, diarrhea), and survival.
Table 1: Effect of T-Cell Dose on GVHD Severity
| T-Cell Dose (Splenocytes) | Mean Survival (Days) | Mean Weight Loss (%) at Day 7 | GVHD Score (0-10) at Day 7 |
| 0 (BM only) | > 60 | < 5% | 0.5 |
| 0.5 x 10^6 | 25 | 15% | 4.2 |
| 1.0 x 10^6 | 14 | 22% | 7.8 |
| 2.0 x 10^6 | 8 | 28% | 9.5 |
Data are representative and will vary based on specific experimental conditions.
Table 2: Impact of Conditioning Regimen on Engraftment and GVHD
| Conditioning Regimen | Engraftment Success (%) | Day 30 Survival (%) | Mean GVHD Score at Day 14 |
| Reduced Intensity (500 cGy TBI) | 70% | 85% | 3.1 |
| Myeloablative (900 cGy TBI) | 98% | 60% | 6.5 |
| Chemotherapy (Busulfan/Cyclophosphamide) | 95% | 75% | 5.8 |
Data are representative and will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for a typical murine Allo-HSCT experiment.
References
- 1. Animal Models for Preclinical Development of Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Animal Models in the Study of Hematopoietic Stem Cell Transplantation and GvHD: A Historical Overview [frontiersin.org]
- 3. Insights into mechanisms of graft-versus-host disease through humanised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Allogeneic hematopoietic cell transplantation: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graft Failure after Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Allo-aca and Other Leptin Receptor Antagonists for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a potent and specific leptin receptor antagonist is crucial for advancing studies in oncology, metabolism, and angiogenesis. This guide provides a comprehensive comparison of Allo-aca, a peptidomimetic antagonist, with other notable leptin receptor antagonists, supported by experimental data to inform selection for preclinical and clinical research.
This comparison focuses on the performance of Allo-aca against other known leptin receptor antagonists, including full-length protein muteins like Super-active Human Leptin Antagonist (SHLA), and other peptide-based antagonists such as LDFI and Lan-2. The data presented is compiled from various in vitro and in vivo studies to provide a clear, objective overview of their efficacy and biophysical properties.
Quantitative Comparison of Leptin Receptor Antagonists
To facilitate a direct comparison of the antagonistic properties of Allo-aca and its alternatives, the following tables summarize key quantitative data from published studies. These metrics are critical for evaluating the potency and efficacy of each antagonist.
| Antagonist | Cell Line | Assay | IC50 | Citation |
| Allo-aca | MCF-7 | Inhibition of leptin-induced cell proliferation | 200 pM | [1] |
| Allo-aca | MDA-MB-231 | Inhibition of leptin-induced cell proliferation | 50 pM | [2] |
| d-Ser (Allo-aca analog) | Breast and colorectal cancer cells | Inhibition of leptin-dependent proliferation | 1 nM | [3] |
| LDFI | MCF-7 and SKBR3 | Reversal of leptin-induced cell growth | 10 nM - 1 µM (effective concentration range) | [4] |
Table 1: Comparative in vitro efficacy of leptin receptor antagonists. This table highlights the half-maximal inhibitory concentration (IC50) of various antagonists in inhibiting leptin-induced cell proliferation in different cancer cell lines. Lower IC50 values indicate higher potency.
| Antagonist | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kdiss) (s⁻¹) | Dissociation Constant (Kd) (nM) | Citation |
| Allo-aca | Human Leptin Receptor Binding Domain | 5 x 10⁵ | 1.5 x 10⁻⁴ | 0.3 | [5] |
| SHLA | Human Leptin Receptor | - | - | >60-fold increased binding affinity relative to L39A/D40A/F41A mutants | [1] |
Table 2: Binding affinity of leptin receptor antagonists. This table presents the kinetic parameters of the interaction between the antagonists and the leptin receptor, as determined by surface plasmon resonance (SPR). A lower dissociation constant (Kd) signifies a higher binding affinity.
Mechanism of Action: Blocking the Leptin Signaling Cascade
Leptin exerts its biological effects by binding to the long form of the leptin receptor (ObR), which activates the Janus kinase 2 (JAK2). This initiates a cascade of downstream signaling pathways, primarily the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial for mediating leptin's effects on cell proliferation, survival, and migration. Other important pathways activated by leptin include the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/AKT) pathways.
Leptin receptor antagonists, such as Allo-aca, function by competitively binding to the leptin receptor, thereby preventing leptin from binding and initiating this signaling cascade. This blockade effectively inhibits the downstream cellular responses induced by leptin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of leptin receptor antagonists.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of leptin receptor antagonists on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a constant concentration of leptin in the presence or absence of varying concentrations of the leptin receptor antagonist (e.g., Allo-aca). Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow for cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the antagonist concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (leptin receptor) and an analyte (leptin receptor antagonist).
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The leptin receptor binding domain is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the leptin receptor antagonist (e.g., Allo-aca) are injected over the chip surface.
-
Data Collection: The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface. This generates a sensorgram showing the association and dissociation phases.
-
Data Analysis: The association rate (ka), dissociation rate (kdiss), and dissociation constant (Kd) are calculated by fitting the sensorgram data to a suitable binding model.
Western Blot for STAT3 Phosphorylation
This technique is used to determine the inhibitory effect of a leptin receptor antagonist on the leptin-induced phosphorylation of STAT3.
-
Cell Treatment: Cells are serum-starved and then pre-treated with the leptin receptor antagonist for a specific time before being stimulated with leptin.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the ratio of p-STAT3 to total STAT3.
In Vivo Efficacy
In vivo studies are critical for evaluating the therapeutic potential of leptin receptor antagonists. For instance, in a mouse xenograft model of triple-negative breast cancer (MDA-MB-231), subcutaneous administration of Allo-aca at doses of 0.1 and 1 mg/kg/day significantly extended the average survival time from 15.4 days in the control group to 24 and 28.1 days, respectively.[1] Similarly, an analog of Allo-aca, d-Ser, which has been modified to limit its distribution to the periphery, has shown efficacy in inhibiting the growth of breast and colorectal cancer cells in vivo.[3] A pegylated form of the peptide antagonist LDFI has also demonstrated a marked reduction in breast tumor growth in xenograft models.[4]
Conclusion
Allo-aca emerges as a highly potent leptin receptor antagonist with picomolar efficacy in vitro and demonstrated in vivo activity. Its well-characterized binding affinity and mechanism of action make it a valuable tool for research into leptin-mediated pathologies. While other antagonists like SHLA, Lan-2, and LDFI also show promise, direct quantitative comparisons with Allo-aca in the same experimental settings are limited in the current literature. The choice of antagonist will ultimately depend on the specific research question, the experimental model, and the desired pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin signaling and cancer chemoresistance: Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Allo-aca vs. Leptin-Neutralizing Antibodies in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Allo-aca, a leptin receptor antagonist peptide, and leptin-neutralizing antibodies. This document summarizes experimental data, details methodologies from key studies, and visualizes relevant biological pathways to inform future research and development.
Executive Summary
Leptin, a pleiotropic adipokine, has emerged as a significant target in various pathologies due to its role in regulating energy homeostasis, angiogenesis, and cell proliferation. Two primary strategies for inhibiting leptin signaling are the use of the peptide-based leptin receptor (ObR) antagonist, Allo-aca, and the application of leptin-neutralizing antibodies. While both aim to disrupt the leptin pathway, their mechanisms, primary areas of investigation, and preclinical efficacy data show distinct profiles.
Allo-aca has been extensively studied for its anti-cancer and anti-angiogenic properties, demonstrating potent inhibition of leptin-induced cell proliferation and neovascularization in a variety of preclinical models. In contrast, research on leptin-neutralizing antibodies has predominantly focused on their potential to treat obesity and metabolic disorders by restoring leptin sensitivity in states of leptin resistance. While their application in oncology is an emerging area of interest, comprehensive preclinical data in this context is less abundant compared to Allo-aca. This guide will delve into the available data for a side-by-side comparison.
Mechanism of Action
Allo-aca: This synthetic peptide acts as a competitive antagonist of the leptin receptor (ObR). By binding to the receptor, Allo-aca prevents the endogenous ligand, leptin, from activating downstream signaling cascades. This blockade effectively inhibits leptin-mediated cellular responses.[1]
Leptin-Neutralizing Antibody: These are monoclonal antibodies that directly bind to circulating leptin. This binding sequesters leptin, preventing it from interacting with its receptor, ObR. The neutralization of leptin effectively reduces the concentration of free, bioactive leptin available to stimulate the receptor.
Preclinical Efficacy: A Comparative Overview
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of Allo-aca and leptin-neutralizing antibodies in oncology and angiogenesis models.
Table 1: In Vitro Efficacy Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Metric | Value | Reference |
| Allo-aca | MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of proliferation | 50 pM | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | IC50 | 200 pM | [1] | |
| Breast and Colorectal Cancer Cells | Breast and Colorectal Cancer | Inhibition of leptin-dependent proliferation | 1 nM | [2] | |
| Leptin-Neutralizing Antibody | MCF-7 | Estrogen Receptor-Positive Breast Cancer | Reduction in metastatic lesions (in vivo) | Significant | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model | Primary Endpoint | Dosage | Outcome | Reference |
| Allo-aca | MDA-MB-231 orthotopic mouse xenograft | Survival | 0.1 and 1 mg/kg/day | Extended survival from 15.4 to 24 and 28.1 days, respectively | [1] |
| Rat laser-induced choroidal neovascularization | Reduction of neovascularization | 5 µ g/eye | ~30% reduction in lesion size | [4][5] | |
| Anti-VEGF Antibody (for comparison) | Rat laser-induced choroidal neovascularization | Reduction of neovascularization | 1 µ g/eye | ~35% reduction in lesion size | [4][5] |
| Leptin-Neutralizing Antibody | Post-infarction rat heart model | Cardiac hypertrophy and function | 8 µg/kg | Mitigated hypertrophy and improved hemodynamic function | [6] |
Signaling Pathways
Leptin binding to its receptor (ObR) activates several downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Both Allo-aca and leptin-neutralizing antibodies aim to inhibit these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cell Proliferation Assay (Allo-aca)
-
Cell Lines: MDA-MB-231 and MCF-7 breast cancer cells.
-
Method: Cells are seeded in 96-well plates and allowed to adhere. Following adherence, cells are treated with varying concentrations of Allo-aca in the presence of leptin. Cell proliferation is assessed after a defined incubation period (e.g., 24-72 hours) using assays such as the Alamar Blue test or BrdU incorporation assay. The half-maximal inhibitory concentration (IC50) is then calculated.[1]
In Vivo Tumor Xenograft Model (Allo-aca)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Method: Human cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of the mice. Once tumors are established, mice are randomized into treatment and control groups. Allo-aca is administered, typically via subcutaneous injection, at specified doses and schedules. Tumor growth is monitored regularly using calipers. Animal survival is also tracked as a primary endpoint.[1]
Rat Laser-Induced Choroidal Neovascularization (CNV) Model (Allo-aca)
-
Animal Model: Brown Norway rats.
-
Method: Laser photocoagulation is used to induce choroidal neovascularization. Three days post-laser treatment, animals receive bilateral intravitreal injections of Allo-aca, a vehicle control, or a positive control (e.g., anti-VEGF antibody). After a set period (e.g., 22 days), fluorescein angiography is performed to visualize and quantify the area of the neovascular lesions.[5]
Western Blot Analysis of Signaling Pathways
-
Method: Cells are treated with leptin in the presence or absence of the inhibitor (Allo-aca or leptin-neutralizing antibody) for a specified duration. Total cellular proteins are then extracted, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., STAT3, ERK1/2, Akt). A secondary antibody conjugated to a detectable enzyme is then used for visualization and quantification of protein expression.[5]
Conclusion
The available preclinical data indicate that Allo-aca is a potent inhibitor of leptin-induced cancer cell proliferation and angiogenesis, with efficacy demonstrated in both in vitro and in vivo models. Its mechanism of action as a direct leptin receptor antagonist is well-characterized.
Leptin-neutralizing antibodies represent an alternative strategy for inhibiting leptin signaling. While they have shown promise in preclinical models of cardiac hypertrophy and have a theoretical basis for application in oncology, there is a comparative scarcity of published, detailed preclinical studies in cancer and angiogenesis to allow for a direct, quantitative comparison with Allo-aca.
For researchers in oncology and angiogenesis, Allo-aca currently has a more extensive body of supporting preclinical evidence. Future head-to-head comparative studies are warranted to definitively establish the relative efficacy and potential therapeutic advantages of each approach in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Leptin in Tumor Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
Validating Allo-aca Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the engagement of Allo-aca, a potent antagonist of the leptin receptor (ObR), with its target in cells. We will explore the principles, protocols, and relative merits of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), fluorescence-based assays, and Western blotting of downstream signaling molecules.
Allo-aca is a peptidomimetic that effectively blocks leptin signaling, demonstrating picomolar inhibitory concentrations in various cancer cell lines. Its mechanism of action involves direct binding to the leptin receptor, a class I cytokine receptor, thereby preventing the activation of downstream signaling cascades crucial for cell proliferation, migration, and survival. Validating this target engagement is paramount for interpreting cellular assay results and for the overall progression of Allo-aca as a potential therapeutic agent.
The Leptin Receptor Signaling Pathway
Upon binding of leptin, the leptin receptor (ObR) homodimerizes, leading to the trans-phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the ObR, creating docking sites for various signaling proteins. The most prominent of these is the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. Other key pathways activated by ObR include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways, both of which are central to cell growth and metabolism. Allo-aca exerts its antagonistic effect by preventing these initial activation steps.
Comparison of Target Engagement Methodologies
Here we compare three distinct methods for confirming Allo-aca's engagement with the leptin receptor in a cellular context.
| Feature | Cellular Thermal Shift Assay (CETSA) | Fluorescence-Based Assays | Western Blot (Downstream Signaling) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures changes in fluorescence properties upon ligand-receptor binding. | Detects changes in the phosphorylation state of downstream signaling proteins. |
| Directness of Target Engagement | Direct | Direct | Indirect |
| Throughput | Low to medium (Western blot readout) High (with plate-based readouts) | High | Low |
| Sensitivity | Moderate to high | High | Moderate |
| Quantitative | Semi-quantitative to quantitative | Quantitative | Semi-quantitative |
| Labeling Requirement | Label-free for compound and target | Requires a fluorescently labeled ligand (tracer) | Requires specific antibodies for target proteins |
| Cost | Moderate to high (instrumentation and antibodies) | Moderate (fluorescent probes and plate reader) | High (antibodies and consumables) |
| Expertise Required | Moderate | Moderate | High |
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more stable and will denature at a higher temperature. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound like Allo-aca provides direct evidence of target engagement.
Experimental Workflow:
Experimental Protocol (Adapted for Leptin Receptor):
-
Cell Culture: Culture cells known to express the leptin receptor (e.g., MDA-MB-231 or MCF-7 breast cancer cell lines) to approximately 80% confluency.
-
Compound Treatment: Treat cells with the desired concentrations of Allo-aca or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing the respective concentrations of Allo-aca or vehicle.
-
Thermal Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) using a thermocycler. Include an unheated control at 37°C. Given that ObR is a transmembrane protein, a modified protocol with detergent extraction after the heating step may be necessary to ensure proper solubilization.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analysis: Analyze the amount of soluble leptin receptor in each sample by Western blotting using an anti-ObR antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for Allo-aca-treated samples compared to the vehicle control indicates target engagement.
Fluorescence-Based Assays
Principle: Fluorescence-based assays offer a high-throughput and quantitative method to measure direct binding of a ligand to its receptor. A common format is the Fluorescence Polarization (FP) assay. This technique relies on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a much larger molecule, such as a receptor, its tumbling is slowed down, leading to an increase in fluorescence polarization. An unlabeled compound like Allo-aca can then compete with the tracer for binding to the receptor, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Experimental Workflow:
Experimental Protocol (Hypothetical for Allo-aca):
-
Reagent Preparation:
-
Fluorescent Tracer: A fluorescently labeled peptide that binds to the leptin receptor (e.g., a fluorescent derivative of leptin or a known small molecule agonist/antagonist).
-
Receptor Source: Cell lysates or membrane preparations from cells overexpressing the leptin receptor.
-
-
Assay Setup: In a microplate, add the cell lysate/membrane preparation containing the leptin receptor.
-
Tracer Binding: Add a fixed, low concentration of the fluorescent tracer to all wells and incubate to allow for binding to the receptor, which will establish a high polarization signal.
-
Competitive Binding: Add serial dilutions of Allo-aca to the wells. Include wells with no Allo-aca (maximum polarization) and wells with a large excess of unlabeled tracer or no receptor (minimum polarization) as controls.
-
Incubation: Incubate the plate to allow the binding competition to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of Allo-aca. The resulting competition curve can be used to determine the IC50 of Allo-aca, from which the binding affinity (Ki) can be calculated.
Western Blotting of Downstream Signaling
Principle: This method provides indirect but physiologically relevant evidence of target engagement by measuring the functional consequences of receptor blockade. As Allo-aca is an antagonist of the leptin receptor, its engagement with ObR should lead to a decrease in the leptin-induced phosphorylation of downstream signaling molecules like STAT3, ERK1/2, and AKT. By treating cells with leptin in the presence and absence of Allo-aca and then quantifying the levels of the phosphorylated forms of these proteins via Western blotting, one can infer target engagement.
Experimental Workflow:
Comparative Analysis of Allo-aca's Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the designer leptin receptor antagonist, Allo-aca, focusing on its cross-reactivity with other receptors. Allo-aca is a peptidomimetic specifically designed to antagonize the human leptin receptor (ObR), a key regulator of energy homeostasis and metabolism.[1][2] While peptides are generally recognized for their high target selectivity, a thorough evaluation of off-target interactions is crucial for preclinical and clinical development.[3] This document summarizes the available experimental data on Allo-aca's binding profile and discusses its known interactions with other signaling pathways.
Summary of Allo-aca's Receptor Binding Profile
Allo-aca has been characterized as a potent and specific antagonist of the leptin receptor.[1] The primary evidence for its high affinity and specificity comes from surface plasmon resonance (SPR) assays and various in vitro cell-based functional assays.
Quantitative Binding and Functional Data
The following table summarizes the key quantitative data for Allo-aca's interaction with the human leptin receptor.
| Parameter | Value | Receptor | Assay Type | Source |
| Association Rate (ka) | 5 x 105 M-1s-1 | Human Leptin Receptor (ObR) | Surface Plasmon Resonance (SPR) | [3] |
| Dissociation Rate (kdiss) | 1.5 x 10-4 s-1 | Human Leptin Receptor (ObR) | Surface Plasmon Resonance (SPR) | [3] |
| IC50 | 50 pM | Leptin-induced proliferation | MDA-MB-231 cells | [1] |
| IC50 | 200 pM | Leptin-induced proliferation | MCF-7 cells | [1] |
Note: As of the latest literature review, comprehensive screening data of Allo-aca against a broad panel of other receptors (e.g., other cytokine receptors, GPCRs) is not publicly available. The high-affinity binding to the leptin receptor, coupled with its potent functional antagonism at picomolar concentrations, suggests a high degree of selectivity. However, the absence of published, direct binding studies with other receptors means that potential low-affinity or transient interactions cannot be definitively ruled out without further experimental evidence.
Cross-Reactivity with Other Signaling Pathways
While direct binding to other receptors has not been extensively documented, the functional consequences of Allo-aca treatment on other signaling pathways have been investigated, particularly in the context of its therapeutic applications.
Interaction with the VEGF Signaling Pathway
Studies have shown that Allo-aca can inhibit the effects of Vascular Endothelial Growth Factor (VEGF) in ophthalmic neoangiogenesis models.[4] This is not due to a direct binding of Allo-aca to VEGF receptors. Instead, Allo-aca's antagonism of the leptin receptor (ObR) indirectly modulates the VEGF signaling pathway. The crosstalk between the leptin and VEGF pathways is a critical aspect of this interaction. Allo-aca has been shown to suppress the long-term (24h) stimulation of the Akt and ERK1/2 signaling pathways that are downstream of VEGF receptor activation.[4]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the methodology used to determine the binding kinetics of Allo-aca to the human leptin receptor.
Objective: To measure the association (ka) and dissociation (kdiss) rates of Allo-aca binding to the ectodomain of the human leptin receptor.
Materials:
-
Biotinylated Allo-aca
-
Recombinant human leptin receptor ectodomain
-
NeutrAvidin-coated sensor chip
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization: A NeutrAvidin-coated sensor chip is used to capture biotinylated Allo-aca. The peptide is injected over the sensor surface until the desired level of immobilization is achieved. A reference flow cell is left blank to subtract non-specific binding.
-
Binding Analysis: The recombinant human leptin receptor ectodomain is prepared in running buffer at various concentrations.
-
Association: The leptin receptor solutions are injected over the sensor chip surface containing the immobilized Allo-aca for a defined period, allowing for the association phase to be monitored.
-
Dissociation: Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the leptin receptor from the immobilized Allo-aca.
-
Regeneration: The sensor surface is regenerated using a suitable regeneration solution to remove any remaining bound analyte.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association and dissociation curves are then fitted to a 1:1 Langmuir binding model to determine the ka and kdiss values.
Visualizations
Allo-aca's Primary Mechanism of Action
Caption: Allo-aca competitively antagonizes the leptin receptor, blocking downstream signaling.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: A stepwise workflow for determining binding kinetics using SPR.
Indirect Modulation of VEGF Signaling by Allo-aca
Caption: Allo-aca inhibits pro-angiogenic signaling by blocking leptin receptor's contribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
The Use of Allo-aca as a Negative Control in Leptin Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate negative control is paramount for the validation of experimental findings. In the context of leptin signaling research, the peptide mimetic Allo-aca has emerged as a potent and specific antagonist of the leptin receptor (ObR). This guide provides a comprehensive comparison of Allo-aca with other negative controls, supported by experimental data and detailed protocols to aid in the design of robust and reliable experiments.
Allo-aca is a peptidomimetic that acts as a competitive antagonist at the leptin receptor, effectively blocking downstream signaling cascades. Its utility as a negative control lies in its ability to specifically inhibit leptin-induced effects, thereby demonstrating that the observed biological phenomena are indeed mediated by leptin receptor activation.
Comparison of Allo-aca with Alternative Negative Controls
The selection of a negative control in leptin experiments is critical for validating the specificity of the observed effects. Besides Allo-aca, researchers have utilized other molecules and cellular models for this purpose. This section compares Allo-aca with two common alternatives: a non-related peptide control (Gly11) and leptin receptor-null cells.
| Negative Control | Type | Mechanism of Action | Advantages | Limitations |
| Allo-aca | Peptide (Leptin receptor antagonist) | Competitively binds to the leptin receptor, preventing leptin-induced signaling. | High specificity for the leptin receptor; allows for in vitro and in vivo applications; provides a direct pharmacological control. | Potential for off-target effects at very high concentrations; requires careful dose-response optimization. |
| Gly11 | Peptide (Antimicrobial peptide derivative) | Structurally and functionally unrelated to the leptin signaling pathway. | Serves as a control for potential non-specific peptide effects; has been used in vivo alongside Allo-aca.[1] | May not control for all potential off-target effects of a peptide antagonist; its inertness in all cellular contexts is not guaranteed. |
| Scrambled Peptide | Peptide | A peptide with the same amino acid composition as Allo-aca but in a randomized sequence. | Controls for non-specific effects related to the physicochemical properties of the peptide (e.g., charge, hydrophobicity).[2] | The scrambled sequence may coincidentally have biological activity; requires careful design and validation. |
| Leptin Receptor-Null Cells | Cellular Model | Cells that do not express the leptin receptor, thus are unresponsive to leptin. | Provides a definitive genetic control for the necessity of the leptin receptor.[3] | Limited to in vitro studies; may have compensatory changes in other signaling pathways due to the chronic absence of the receptor. |
Quantitative Data on Allo-aca Performance
The efficacy of Allo-aca as a leptin receptor antagonist has been quantified in various experimental settings. These data are crucial for determining appropriate experimental concentrations and interpreting results.
In Vitro Efficacy of Allo-aca
| Cell Line | Assay | Leptin Concentration | Allo-aca IC₅₀ | Reference |
| MCF-7 (Breast Cancer) | Proliferation Assay | Not specified | 200 pM | [4] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Not specified | 50 pM (Inhibition at this concentration) | [4] |
| K-562 (Chronic Myeloid Leukemia) | Proliferation Assay | Not specified | Picomolar range | [5] |
In Vivo Efficacy of Allo-aca
| Animal Model | Treatment | Dosage | Outcome | Reference |
| MDA-MB-231 Orthotopic Mouse Xenograft | Subcutaneous injection | 0.1 mg/kg/day | Increased average survival time from 15.4 to 24 days | [4] |
| MDA-MB-231 Orthotopic Mouse Xenograft | Subcutaneous injection | 1 mg/kg/day | Increased average survival time from 15.4 to 28.1 days | [4] |
| New Zealand Obese (NZO) Mice | Subcutaneous injection | 0.2 mg/kg, 2x/day | No significant effect on body weight, body temperature, or food intake compared to Gly11 control | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for utilizing Allo-aca as a negative control in common in vitro and in vivo assays.
In Vitro Cell Proliferation Assay
Objective: To determine if the proliferative effect of leptin on a specific cell line is mediated by the leptin receptor.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Recombinant leptin
-
Allo-aca peptide
-
Scrambled control peptide (optional)
-
96-well plates
-
MTT or other proliferation assay reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize their growth phase.
-
Prepare treatment groups in fresh serum-free medium:
-
Vehicle control (medium only)
-
Leptin alone (at a concentration known to induce proliferation)
-
Leptin + Allo-aca (at a concentration sufficient to antagonize leptin)
-
Allo-aca alone (to control for any intrinsic effects of the peptide)
-
(Optional) Leptin + Scrambled peptide (to control for non-specific peptide effects)
-
-
Remove the starvation medium and add the respective treatments to the wells.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Add the proliferation assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Compare the proliferation in the "Leptin + Allo-aca" group to the "Leptin alone" group. A significant reduction in proliferation in the presence of Allo-aca indicates that the effect of leptin is receptor-mediated. The "Allo-aca alone" group should show no significant difference from the vehicle control.
Western Blot for Leptin Signaling
Objective: To confirm that Allo-aca blocks leptin-induced activation of downstream signaling pathways (e.g., JAK/STAT, MAPK/ERK, PI3K/AKT).
Materials:
-
Cell line of interest
-
Recombinant leptin
-
Allo-aca peptide
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells to near confluency and serum-starve overnight.
-
Pre-treat cells with Allo-aca or vehicle for 1-2 hours.
-
Stimulate the cells with leptin for a short period (e.g., 15-30 minutes) to observe phosphorylation events.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: Quantify the band intensities. A successful negative control experiment will show that leptin stimulation increases the ratio of phosphorylated to total protein, and this increase is significantly attenuated in the cells pre-treated with Allo-aca.
Visualizing the Role of Allo-aca
Diagrams generated using Graphviz can help to visualize the complex relationships in leptin signaling and the experimental design.
References
Comparative Analysis of Allo-aca and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the leptin receptor antagonist Allo-aca and its key analogs. This document summarizes publicly available experimental data to objectively compare their performance and provides detailed methodologies for key experiments.
Allo-aca is a potent and specific peptide antagonist of the leptin receptor (ObR), effectively blocking leptin signaling in various in vitro and in vivo models.[1] Its ability to inhibit leptin-induced cell proliferation and signaling has made it a valuable tool in cancer research and other fields. However, its capacity to cross the blood-brain barrier (BBB) can lead to undesirable orexigenic effects, prompting the development of analogs with improved pharmacokinetic and pharmacodynamic profiles.[2][3] This guide focuses on a comparative analysis of Allo-aca and two notable analogs: d-Ser, a peripherally restricted analog, and LDFI, a shorter peptide antagonist.
Quantitative Data Summary
The following tables summarize the key quantitative data for Allo-aca and its analogs based on available experimental evidence. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.
Table 1: In Vitro Efficacy of Allo-aca and Analogs
| Compound | Target | Cell Line | Assay | Key Findings | Reference |
| Allo-aca | Leptin Receptor (ObR) | MCF-7 (Breast Cancer) | Proliferation | IC50: 200 pM | [1] |
| MDA-MB-231 (Breast Cancer) | Proliferation | Inhibition at 50 pM | [1] | ||
| d-Ser | Leptin Receptor (ObR) | ObR-positive breast and colorectal cancer cells | Proliferation | Inhibition at 1 nM | [2][3] |
| LDFI | Leptin Receptor (ObR) | MCF-7 and SKBR3 (Breast Cancer) | Proliferation & Migration | Inhibition of leptin-induced effects | [4][5] |
Table 2: In Vivo Efficacy of Allo-aca and Analogs
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Allo-aca | MDA-MB-231 orthotopic mouse xenograft | 0.1 and 1 mg/kg/day (subcutaneous) | Extended average survival time from 15.4 days to 24 and 28.1 days, respectively. | [1] |
| LDFI-PEG | SKBR3 orthotopic mouse xenograft | 1 and 10 mg/kg/day | Markedly reduced breast tumor growth. | [4][5] |
Comparative Performance
Allo-aca serves as the parent compound and demonstrates high potency in inhibiting leptin-induced cell proliferation at picomolar concentrations.[1] Its primary drawback is its ability to cross the BBB, which can induce an increase in food intake and subsequent weight gain, a significant side effect when targeting peripheral diseases like cancer.[2][3]
d-Ser was specifically designed to address the central nervous system (CNS) effects of Allo-aca. By substituting the N-terminal amino acid with its d-enantiomer, its distribution is restricted to the periphery.[2][3] While still demonstrating potent inhibition of leptin-dependent cancer cell proliferation in the nanomolar range, it avoids the orexigenic side effects associated with Allo-aca, making it a potentially superior candidate for cancer therapy.[2][3]
LDFI is a shorter peptide antagonist derived from a putative binding site of leptin to its receptor.[4] It effectively inhibits leptin-induced proliferation and signaling in breast cancer cells.[4][5] For in vivo applications, a pegylated form (LDFI-PEG) has been used to improve its pharmacokinetic profile, demonstrating significant anti-tumor activity in xenograft models without affecting the energy balance of the animals.[4][5]
Signaling Pathways
Allo-aca and its analogs exert their effects by blocking the activation of downstream signaling pathways induced by leptin binding to its receptor. The primary pathways affected are the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways, all of which are crucial for cell proliferation, survival, and migration.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the performance of Allo-aca and its analogs.
Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the leptin antagonist (e.g., Allo-aca, d-Ser, or LDFI) with or without a stimulating concentration of leptin (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control (untreated or leptin-treated) cells. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling molecules.
-
Cell Lysis: After treatment with the leptin antagonist and/or leptin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., STAT3, ERK1/2, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Allo-aca is a powerful tool for studying leptin signaling, and its analogs offer distinct advantages for specific research applications. The peripherally restricted analog, d-Ser, is particularly promising for in vivo studies where CNS side effects are a concern. The shorter peptide, LDFI, provides an alternative antagonist with demonstrated in vivo efficacy when appropriately modified. The choice of which compound to use will depend on the specific experimental context, including the desired site of action and the need for long-term in vivo studies. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their investigations into the multifaceted roles of leptin and its receptor.
References
- 1. A peptide leptin antagonist reduces food intake in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UC Davis - Leptin Signaling pathway [protocols.io]
- 5. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leptin Receptor Antagonists: Allo-aca and d-Ser Peptide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two peptide-based leptin receptor (ObR) antagonists, Allo-aca and its derivative, d-Ser peptide. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Allo-aca and the d-Ser peptide are both potent antagonists of the leptin receptor, a key regulator of metabolism and a factor implicated in the progression of various cancers. While both molecules effectively block leptin-induced signaling pathways, they are distinguished by a critical structural modification that dictates their biodistribution and potential therapeutic applications. Allo-aca is a powerful research tool and potential therapeutic, but its ability to cross the blood-brain barrier (BBB) can lead to undesirable orexigenic effects and subsequent weight gain[1]. The d-Ser peptide was designed as an analog of Allo-aca with the specific intention of restricting its activity to the periphery, thereby avoiding central nervous system side effects[1].
Performance Data at a Glance
The following tables summarize the available quantitative data for Allo-aca and d-Ser peptide, highlighting their key performance characteristics.
| Parameter | Allo-aca | d-Ser Peptide | Reference |
| Target | Leptin Receptor (ObR) | Leptin Receptor (ObR) | [1] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [1] |
| Blood-Brain Barrier Permeability | Crosses BBB | Peripherally Restricted | [1] |
Table 1: General Properties of Allo-aca and d-Ser Peptide
| Cell Line | Allo-aca IC₅₀ | d-Ser Peptide Inhibition | Reference |
| MCF-7 (Breast Cancer) | 200 pM | Inhibited leptin-dependent proliferation at 1 nM | [1][2] |
| MDA-MB-231 (Breast Cancer) | 50 pM (inhibition at this concentration) | Inhibited leptin-dependent proliferation at 1 nM (in breast and colorectal cancer cells) | [1][2] |
| Chronic Myeloid Leukemia | Picomolar activity | Not Reported | [3] |
Table 2: In Vitro Efficacy - Inhibition of Cancer Cell Proliferation
| Parameter | Allo-aca | d-Ser Peptide | Reference |
| Association Rate (kₐ) | 5 x 10⁵ M⁻¹s⁻¹ | Not Reported | |
| Dissociation Rate (k_diss) | 1.5 x 10⁻⁴ s⁻¹ | Not Reported | [3] |
Table 3: Binding Affinity to Human Leptin Receptor
| Parameter | Allo-aca | d-Ser Peptide | Reference |
| Half-life (in human serum) | < 30 minutes | Not Reported | [3] |
| Cₘₐₓ (in mouse plasma) | 8.9 µg/mL (at 5 min post-injection) | Not Reported | [3] |
| Biodistribution | Central and Peripheral | Peripheral Only | [1] |
Table 4: Pharmacokinetic Profile
Delving into the Mechanism of Action: Signaling Pathway Inhibition
Both Allo-aca and the d-Ser peptide exert their anti-proliferative effects by antagonizing the leptin receptor, thereby inhibiting downstream signaling cascades crucial for cell growth and survival. Experimental evidence demonstrates that both peptides effectively suppress the leptin-induced phosphorylation of key signaling proteins in the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways[1]. Furthermore, their action leads to the modulation of cell cycle regulators, such as cyclin D1, and cell adhesion molecules, like E-cadherin[1][4].
Caption: Leptin signaling pathway and points of inhibition by Allo-aca and d-Ser peptide.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of Allo-aca and d-Ser peptide.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the peptides on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Peptide Treatment: The following day, replace the medium with fresh medium containing various concentrations of Allo-aca or d-Ser peptide (e.g., 1 pM to 10 µM) with or without a co-treatment of leptin (e.g., 50 ng/mL). Include control wells with no peptide treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the peptide concentration.
In Vivo Biodistribution Study
This protocol outlines a general procedure to determine the distribution of the peptides in a living organism.
-
Peptide Labeling: Label Allo-aca and d-Ser peptide with a detectable tag (e.g., a fluorescent dye like Cy5.5 or a radioisotope like ¹²⁵I).
-
Animal Model: Use appropriate animal models (e.g., nude mice bearing tumor xenografts).
-
Peptide Administration: Inject the labeled peptides into the animals via a relevant route (e.g., intravenous or subcutaneous).
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), perform whole-body imaging using a suitable imaging system (e.g., IVIS for fluorescence imaging or SPECT/PET for radioisotope imaging).
-
Ex Vivo Organ Analysis: After the final imaging time point, euthanize the animals and dissect major organs (e.g., brain, liver, kidneys, spleen, heart, lungs, and tumor).
-
Quantification: Measure the signal intensity (fluorescence or radioactivity) in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Comparison: Compare the biodistribution profiles of Allo-aca and d-Ser peptide, paying close attention to the signal in the brain to assess BBB permeability.
Caption: A general experimental workflow for comparing Allo-aca and d-Ser peptide.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is for detecting the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with the peptides and/or leptin, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JAK2, STAT3, ERK1/2, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Both Allo-aca and d-Ser peptide are effective antagonists of the leptin receptor, capable of inhibiting leptin-induced cancer cell proliferation and downstream signaling pathways. The key differentiator is their biodistribution profile. Allo-aca's ability to cross the blood-brain barrier makes it a valuable tool for central nervous system research but may introduce confounding systemic effects in peripheral disease models. In contrast, the d-Ser peptide's peripheral restriction offers a more targeted approach for studying and potentially treating peripheral malignancies where leptin signaling is implicated, without the central side effects. The choice between these two molecules will ultimately depend on the specific research question and therapeutic goal. For studies focused on peripheral leptin antagonism, the d-Ser peptide represents a more refined tool.
References
- 1. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical expression of E-Cadherin and Cyclin D1 in different grades of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Allo-aca for the Leptin Receptor: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a targeted therapeutic is paramount. This guide provides a comprehensive comparison of Allo-aca, a peptidomimetic antagonist of the leptin receptor (ObR), with other alternatives, supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Introduction to Allo-aca and the Leptin Receptor
Allo-aca is a potent and specific peptide antagonist of the leptin receptor.[1] By blocking the binding of leptin, a key hormone in energy homeostasis and tumorigenesis, Allo-aca effectively inhibits downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. This antagonism has shown promise in various preclinical models, particularly in oncology.
Comparative Analysis of Leptin Receptor Antagonists
The specificity of a therapeutic agent is critical to its efficacy and safety. This section compares Allo-aca with other peptide-based leptin receptor antagonists, focusing on their binding affinities and functional inhibitory activities.
| Antagonist | Binding Affinity (Kd) | Functional Activity (IC50) | Key Characteristics |
| Allo-aca | 0.3 nM[2] | 50 pM (MDA-MB-231 cells)[3], 200 pM (MCF-7 cells)[3] | Potent and specific ObR antagonist. |
| D-Ser | Not explicitly found | 1 nM (Breast and colorectal cancer cells)[4] | Peripherally acting analog of Allo-aca, designed to limit central nervous system effects.[4] |
| LDFI | Not explicitly found | Not explicitly quantified in the same manner | A peptide corresponding to amino acid residues 39-42 of leptin's binding site I, shown to abolish leptin-induced cancer cell proliferation and migration.[5] |
Experimental Validation of Allo-aca's Specificity
To ensure the specific action of Allo-aca on the leptin receptor, a series of rigorous experimental validations are necessary. The following protocols outline key assays for characterizing its binding kinetics and functional effects.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol details the determination of the binding affinity of Allo-aca to the leptin receptor.
-
Objective: To quantify the association (ka) and dissociation (kdiss) rate constants of Allo-aca binding to the leptin receptor, thereby determining the binding affinity (Kd).
-
Materials:
-
Biacore T200 instrument or similar SPR system
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human leptin receptor extracellular domain
-
Allo-aca peptide
-
HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
-
Procedure:
-
Equilibrate the system with HBS-EP+ running buffer.
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the recombinant human leptin receptor extracellular domain to the sensor chip surface via amine coupling.
-
Block unreacted sites with 1 M ethanolamine-HCl.
-
Prepare a series of Allo-aca dilutions in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the Allo-aca solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each concentration.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kdiss, and calculate Kd (kdiss/ka).
-
2. Cell Proliferation Assay (MTT Assay)
This protocol measures the ability of Allo-aca to inhibit leptin-induced cell proliferation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Allo-aca in leptin-sensitive cancer cell lines.
-
Materials:
-
Leptin-responsive cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
Recombinant human leptin
-
Allo-aca peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with a constant concentration of leptin and varying concentrations of Allo-aca for 72 hours. Include control wells with no treatment, leptin only, and Allo-aca only.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the leptin-only control and determine the IC50 value of Allo-aca.
-
3. In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of Allo-aca in a tumor xenograft model.
-
Objective: To assess the anti-tumor activity of Allo-aca in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation (e.g., MDA-MB-231)
-
Matrigel
-
Allo-aca peptide
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Allo-aca or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated.
Off-Target Effects and Safety Profile
While peptides generally exhibit high specificity, a thorough evaluation for off-target binding is crucial.[6] For Allo-aca, comprehensive screening against a panel of other receptors and proteins would provide definitive evidence of its specificity. In vivo studies have not reported significant systemic toxicity, suggesting a favorable safety profile.[5] However, more formal toxicology studies would be required for clinical development. The development of the D-Ser analog was specifically aimed at mitigating potential on-target effects in the central nervous system, such as weight gain, by limiting its ability to cross the blood-brain barrier.[4]
Conclusion
The available data strongly support Allo-aca as a potent and specific antagonist of the leptin receptor. Its high binding affinity and low picomolar functional inhibitory concentrations in cancer cell lines underscore its potential as a therapeutic agent. The comparative analysis with other peptide-based antagonists highlights its potent activity. The provided experimental protocols offer a framework for researchers to independently validate the specificity and efficacy of Allo-aca in their own experimental systems. Further investigation into its off-target profile will continue to solidify its standing as a valuable tool for both basic research and clinical development.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Allo-aca Performance in Oncology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Allo-aca, a leptin receptor antagonist, against published data on other leptin signaling inhibitors. The information is intended to support researchers and professionals in the field of oncology drug development in evaluating the potential of Allo-aca as a therapeutic agent.
At a Glance: Allo-aca Performance
Allo-aca has demonstrated significant anti-tumor activity in preclinical models, particularly in triple-negative breast cancer. It functions by blocking the signaling pathways induced by leptin, a hormone linked to cancer cell proliferation, migration, and survival.
| Performance Metric | Allo-aca | Other Leptin Antagonists (Qualitative Comparison) |
| In Vitro Potency | High (pM to nM range) | Variable, with some antagonists like LDFI also showing nM potency. |
| In Vivo Efficacy (Survival) | Significant extension of survival in mouse models. | Described as effective in reducing tumor growth, but direct survival data is less available in published literature. |
| Mechanism of Action | Inhibition of JAK/STAT3, MAPK/ERK1/2, PI3K/AKT pathways. | Similar mechanisms targeting leptin-induced signaling. |
| Target Specificity | Specific antagonist of the leptin receptor. | Generally target the leptin receptor or its signaling cascade. |
Quantitative Performance Data
The following tables summarize the key quantitative data available for Allo-aca's performance in preclinical studies.
In Vitro Anti-Proliferative Activity of Allo-aca
| Cell Line | Cancer Type | Metric | Result | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of leptin-induced proliferation | 50 pM | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | IC50 | 200 pM | [1] |
In Vivo Efficacy of Allo-aca in an MDA-MB-231 Orthotopic Xenograft Model
| Treatment Group | Dose | Average Survival Time (days) | Citation |
| Untreated Control | - | 15.4 | [1] |
| Allo-aca | 0.1 mg/kg/day (subcutaneous) | 24.0 | [1] |
| Allo-aca | 1 mg/kg/day (subcutaneous) | 28.1 | [1] |
| Cisplatin (Conventional Treatment) | 1 mg/kg/day (intraperitoneal) | 18.6 | [1] |
| Tamoxifen (Negative Control) | 20 mg/kg/day (oral) | No significant effect | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess Allo-aca's performance.
Leptin-Induced Cell Proliferation Assay (MTT/XTT Assay)
This assay is used to determine the effect of Allo-aca on the proliferation of cancer cells in the presence of leptin.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Serum Starvation: Cells are serum-starved for a specified period (e.g., 24 hours) to synchronize their cell cycles and reduce baseline proliferation.
-
Treatment: Cells are treated with a constant concentration of leptin to induce proliferation, along with varying concentrations of Allo-aca. Control groups include cells treated with vehicle, leptin alone, and Allo-aca alone.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of inhibition of leptin-induced proliferation is calculated for each concentration of Allo-aca, and the IC50 value (the concentration of Allo-aca that inhibits 50% of the leptin-induced proliferation) is determined.
Western Blot Analysis for JAK/STAT3 Signaling Inhibition
This technique is used to assess the effect of Allo-aca on the phosphorylation of key proteins in the JAK/STAT3 signaling pathway, which is activated by leptin.
-
Cell Lysis: Cells treated with leptin and/or Allo-aca are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of STAT3 and JAK2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the bands for the total proteins to determine the extent of signaling inhibition by Allo-aca.
Visualizing the Science
The following diagrams illustrate the experimental workflow and the signaling pathway affected by Allo-aca.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Allo-aca (TFA)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Allo-aca (TFA), is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of Allo-aca (TFA), with the understanding that the primary hazardous component dictating the disposal procedure is Trifluoroacetic Acid (TFA).
TFA is a strong corrosive acid, and its waste is classified as hazardous.[1][2] Therefore, it is imperative to follow stringent disposal protocols to prevent harm to personnel and the environment. Allo-aca, likely a peptide or other research compound, is often supplied as a salt with TFA, making the disposal guidelines for TFA applicable.
Immediate Safety and Handling
Before beginning any procedure that involves Allo-aca (TFA), ensure that all personnel are familiar with the appropriate safety precautions. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] All handling of Allo-aca (TFA) should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[3]
In the event of a spill, immediate action is necessary. For minor spills of less than 500 mL, and if it does not pose an immediate threat to personnel, contact your institution's Environmental Health & Safety (EH&S) department for assistance with cleanup.[3] For larger spills, or any spill that feels unsafe to handle, evacuate the area and call emergency services.[3]
Step-by-Step Disposal Protocol
The disposal of Allo-aca (TFA) waste must be handled systematically to ensure safety and compliance. Under no circumstances should this waste be poured down the drain.[3]
-
Waste Collection:
-
Designate a specific, compatible container for Allo-aca (TFA) waste. Suitable containers are made of sturdy glass or plastic and have a tight-fitting cap.[4] Do not use metal containers.[2]
-
The container must be clearly labeled as "Hazardous Waste" and list the full chemical name, "Trifluoroacetic Acid Waste." Avoid using abbreviations.[4]
-
-
Waste Segregation:
-
Store the Allo-aca (TFA) waste container in a designated satellite accumulation area.[4]
-
Crucially, segregate the TFA waste from incompatible materials to prevent dangerous chemical reactions. Incompatible materials include:
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (approximately 80% capacity), arrange for its disposal through your institution's EH&S department or a licensed chemical waste disposal service.[4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve completing an online form.[3]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information regarding the handling of Allo-aca (TFA).
| Parameter | Value/Instruction | Source |
| Minor Spill Threshold | < 500 mL | [3] |
| Large Spill Threshold | > 500 mL | [3] |
| Emergency Eyewash | Rinse for at least 15 minutes | [3][5] |
| Emergency Shower | Rinse for at least 15 minutes | [3] |
| Waste Container Fill Level | Do not exceed 80% capacity | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Allo-aca (TFA) waste.
Caption: Workflow for the safe disposal of Allo-aca (TFA) waste.
By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility when handling and disposing of Allo-aca (TFA). Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with.
References
Personal protective equipment for handling Allo-aca (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Allo-aca (TFA), a potent leptin receptor antagonist peptide. Given that "TFA" indicates the presence of trifluoroacetic acid, this document addresses the hazards associated with both the peptide and the corrosive acid component. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
The handling of Allo-aca (TFA) requires stringent safety protocols due to the corrosive nature of trifluoroacetic acid. There are no established occupational exposure limits for trifluoroacetic acid, meaning exposure should be minimized to the lowest possible level.[1]
Engineering Controls:
-
Always handle Allo-aca (TFA) within a certified chemical fume hood to prevent inhalation of vapors.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory. For larger volumes (>500 mL), a face shield should also be worn.[2]
-
Body Protection: A lab coat, buttoned to its full length, is required. For high-volume applications, a chemical-resistant apron is recommended. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[2]
-
Hand Protection: The selection of appropriate gloves is critical. For low-volume applications, nitrile gloves are recommended. For higher volumes or prolonged handling, heavy-duty gloves such as butyl rubber or Viton should be used.[2] Always consult the glove manufacturer's specific chemical resistance data.
Quantitative Data for Glove Selection
The following table summarizes breakthrough times for various glove materials when exposed to Trifluoroacetic Acid (TFA). It is imperative to note that these are estimates, and actual breakthrough times can vary based on glove thickness, temperature, and frequency of contact.
| Glove Material | Thickness | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | 0.7 mm | > 480 | Excellent for high-volume applications |
| Natural Latex/Chloroprene | 0.6 mm | 120 | Good for moderate-volume applications |
| Nitrile Rubber | Standard Thickness | > 10 | Fair for low-volume/splash protection only |
Data sourced from various safety data sheets and chemical resistance guides. Always inspect gloves for any signs of degradation before and during use.
Operational Plan: Handling and Experimental Protocol
Storage:
-
Store Allo-aca (TFA) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[2]
-
Keep the container tightly sealed to prevent moisture absorption and degradation.
Experimental Workflow:
A logical workflow for ensuring safety during the handling of Allo-aca (TFA) is outlined below.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for trifluoroacetic acid. Ensure an emergency eyewash station and safety shower are readily accessible.
-
PPE Donning: Put on all required PPE as detailed above, ensuring a proper fit.
-
Handling: Conduct all work in a chemical fume hood. When weighing or transferring the lyophilized peptide, do so carefully to avoid creating dust. When reconstituting, add the solvent slowly to the vial containing the peptide.
-
Post-Handling: After use, securely cap the Allo-aca (TFA) container.
Disposal Plan
-
All materials contaminated with Allo-aca (TFA), including pipette tips, gloves, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of Allo-aca (TFA) down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling Allo-aca (TFA) and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
